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  • Product: 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride
  • CAS: 2219408-23-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-2-chloro-4,5-difluorobenzoic Acid Hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation of 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride, a halogenated aromatic compound with potential applications in pharmaceutical and materials science. In the absence of publicly available experimental data for this specific molecule, this guide focuses on the robust methodologies and analytical strategies required for its unambiguous characterization. By leveraging data from analogous structures and established principles of spectroscopic and crystallographic analysis, this document serves as a practical manual for researchers. It details the logical workflow from synthesis to complete structural verification, emphasizing the "why" behind experimental choices and promoting a self-validating analytical approach.

Introduction and Physicochemical Profile

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is a substituted aromatic carboxylic acid. The presence of multiple halogen atoms (chlorine and fluorine), an amino group, and a carboxylic acid moiety suggests a molecule with unique electronic properties and reactivity, making it a compound of interest in drug discovery and chemical synthesis. A thorough understanding of its three-dimensional structure is paramount for predicting its behavior and potential applications.

Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₅Cl₂F₂NO₂[1][2]
Molecular Weight 244.02 g/mol [1]
CAS Number 2219408-23-6[1][2]
Physical Form Powder[1]
InChI 1S/C7H4ClF2NO2.ClH/c8-4-2(7(12)13)1-3(9)5(10)6(4)11;/h1H,11H2,(H,12,13);1H[1][2]
InChIKey RMXLYGLCBXNZLF-UHFFFAOYSA-N[1][2]
SMILES Cl.NC1=C(F)C(F)=CC(C(O)=O)=C1Cl[2]

Proposed Synthesis Pathway

A plausible synthetic route for 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride can be adapted from established methods for the synthesis of similar halogenated aminobenzoic acids.[3][4] A common strategy involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.

Synthesis_Workflow 2-Chloro-4,5-difluorobenzoic Acid 2-Chloro-4,5-difluorobenzoic Acid Nitration (HNO3/H2SO4) Nitration (HNO3/H2SO4) 2-Chloro-4,5-difluorobenzoic Acid->Nitration (HNO3/H2SO4) 3-Nitro-2-chloro-4,5-difluorobenzoic Acid 3-Nitro-2-chloro-4,5-difluorobenzoic Acid Nitration (HNO3/H2SO4)->3-Nitro-2-chloro-4,5-difluorobenzoic Acid Reduction (e.g., Fe/HCl) Reduction (e.g., Fe/HCl) 3-Nitro-2-chloro-4,5-difluorobenzoic Acid->Reduction (e.g., Fe/HCl) 3-Amino-2-chloro-4,5-difluorobenzoic Acid 3-Amino-2-chloro-4,5-difluorobenzoic Acid Reduction (e.g., Fe/HCl)->3-Amino-2-chloro-4,5-difluorobenzoic Acid HCl Treatment HCl Treatment 3-Amino-2-chloro-4,5-difluorobenzoic Acid->HCl Treatment Final Product 3-Amino-2-chloro-4,5- difluorobenzoic Acid HCl HCl Treatment->Final Product MS_Fragmentation Molecular Ion [M+H]+ Molecular Ion [M+H]+ Loss of H2O Loss of H2O Molecular Ion [M+H]+->Loss of H2O Fragment A Fragment A Loss of H2O->Fragment A Loss of CO Loss of CO Fragment A->Loss of CO Fragment B Fragment B Loss of CO->Fragment B Loss of Cl Loss of Cl Fragment B->Loss of Cl Fragment C Fragment C Loss of Cl->Fragment C

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Exploratory

Comprehensive Spectral Characterization of 3-Amino-2-chloro-4,5-difluorobenzoic Acid Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and API Development Scientists Compound CAS: 2219408-23-6 | Formula: C₇H₄ClF₂NO₂ · HCl | MW: 244.02 g/mol Executive Summary & Structural Profiling 3-Amino-2-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and API Development Scientists Compound CAS: 2219408-23-6 | Formula: C₇H₄ClF₂NO₂ · HCl | MW: 244.02 g/mol

Executive Summary & Structural Profiling

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of advanced fluoroquinolone antibiotics and targeted kinase inhibitors. The molecule presents a unique analytical challenge due to its dense array of NMR-active nuclei ( 1 H, 13 C, 19 F) and its existence as a hygroscopic hydrochloride salt [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. We will dissect the causality behind the spectral phenomena—explaining why specific spin-spin couplings occur, how the protonation state alters electron density, and how to design self-validating analytical workflows to ensure absolute structural confidence.

Self-Validating Experimental Methodologies

To achieve high-fidelity spectral data, sample preparation must account for the compound's polarity, salt form, and potential for proton exchange. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and eliminated before data interpretation.

Multi-Nuclear NMR Spectroscopy Protocol
  • Rationale: The hydrochloride salt is insoluble in non-polar solvents like CDCl₃. Anhydrous DMSO-d₆ is selected because its strong hydrogen-bond accepting capability disrupts the crystal lattice, ensuring complete dissolution. Furthermore, lacking exchangeable protons, dry DMSO-d₆ prevents the rapid deuterium exchange of the -NH₃⁺ and -COOH protons, allowing them to be observed.

  • Step-by-Step Workflow:

    • Weigh 15–20 mg of the analyte into a clean glass vial.

    • Add 0.6 mL of anhydrous DMSO-d₆ (spiked with 0.03% v/v TMS as an internal reference).

    • Vortex for 30 seconds to achieve a homogenous solution.

    • Transfer to a precision 5 mm NMR tube.

    • Self-Validation Step: Acquire a rapid 1D 19 F spectrum first. A clean pair of doublets confirms sample integrity and the absence of fluoride-releasing degradation before committing to the time-intensive 13 C acquisition.

    • Acquire 1 H (400 MHz, 16 scans), 13 C (100 MHz, 1024 scans), and 19 F (376 MHz, 64 scans) spectra at 298 K.

ATR FT-IR Spectroscopy Protocol
  • Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. KBr is hygroscopic and can undergo ion-exchange with hydrochloride salts under high pressure, artificially altering the N-H and O-H stretching regions.

  • Step-by-Step Workflow:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and air-dry.

    • Self-Validation Step: Collect a background spectrum (32 scans). Background subtraction removes atmospheric CO₂ and water vapor, isolating the sample's intrinsic vibrational modes.

    • Deposit 2–3 mg of neat powder onto the crystal and apply consistent anvil pressure.

    • Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

ESI-MS Protocol
  • Step-by-Step Workflow:

    • Prepare a 1 mg/mL stock in HPLC-grade methanol.

    • Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Self-Validation Step: Run a solvent blank injection prior to the sample to establish baseline noise and rule out carryover from previous analyses.

    • Infuse at 10 µL/min and acquire data in ESI+ and ESI- modes (m/z 50–500).

AnalyticalWorkflow Sample 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride PrepNMR NMR Sample Prep (DMSO-d6, 298 K) Sample->PrepNMR PrepIR IR Sample Prep (Neat Powder, ATR) Sample->PrepIR PrepMS MS Sample Prep (MeOH/H2O + 0.1% FA) Sample->PrepMS AcqNMR Acquire 1H, 13C, 19F NMR PrepNMR->AcqNMR AcqIR Acquire FT-IR Spectrum PrepIR->AcqIR AcqMS Acquire ESI-MS Data PrepMS->AcqMS Data Multi-Spectral Integration & Structural Elucidation AcqNMR->Data AcqIR->Data AcqMS->Data

Fig 1. Multi-modal spectral acquisition workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR profiling of this compound is dominated by heteronuclear spin-spin coupling ( JCF​ , JHF​ , JFF​ ). The presence of two adjacent fluorine atoms (C4 and C5) splits the carbon and proton signals into complex multiplets.

1 H NMR (400 MHz, DMSO-d₆)

The single aromatic proton (C6-H) is highly deshielded due to the combined electron-withdrawing effects of the ortho-fluorine, meta-chlorine, and ortho-carboxylic acid. It appears as a doublet of doublets due to coupling with both F5 (ortho, ~10.5 Hz) and F4 (meta, ~8.0 Hz). The amine group, protonated as an anilinium ion (-NH₃⁺), appears as a broad downfield singlet.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
C6-H 7.80dd1H 3JHF​ = 10.5, 4JHF​ = 8.0Aromatic proton ortho to F5
-NH₃⁺ 9.50br s3H-Protonated amine
-COOH 13.50br s1H-Carboxylic acid proton
13 C NMR (100 MHz, DMSO-d₆)

Carbon assignments are verified by the magnitude of C-F coupling. The ipso-carbons (C4, C5) exhibit massive 1JCF​ couplings (~240–245 Hz). The ortho-carbon (C6) shows a characteristic 2JCF​ coupling (~20 Hz).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
C1 125.2s-C-COOH
C2 119.8s-C-Cl
C3 128.5s-C-NH₃⁺
C4 145.4dd 1JCF​ = 240, 2JCF​ = 15C-F
C5 148.6dd 1JCF​ = 245, 2JCF​ = 15C-F
C6 115.3d 2JCF​ = 20C-H
C7 165.7s-C=O (Carboxyl)
19 F NMR (376 MHz, DMSO-d₆)

The two fluorine atoms are non-equivalent and ortho to each other, resulting in a strong 3JFF​ coupling (~22.5 Hz). F5 is further split by the adjacent C6-H proton.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
F4 -135.2d 3JFF​ = 22.5F at C4
F5 -142.8dd 3JFF​ = 22.5, 3JFH​ = 10.5F at C5

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The hydrochloride salt nature is evident in the extreme broadening of the N-H stretch, which merges with the O-H stretch of the carboxylic acid to form a massive absorption band spanning 3300 to 2500 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment & Causality
3300 - 2500 Broad, StrongO-H / N-H stretch: Extensive hydrogen bonding in the solid-state crystal lattice broadens these peaks significantly.
1705 StrongC=O stretch: Characteristic of an aromatic carboxylic acid.
1610, 1515 MediumAromatic C=C bending: Ring breathing modes.
1240, 1150 StrongC-F stretch: Highly polar bonds resulting in strong dipole moment changes during vibration.
755 MediumC-Cl stretch: Typical low-frequency halogen absorption.

Mass Spectrometry (ESI-MS) & Fragmentation Pathways

Because the compound contains both a basic amine and an acidic carboxyl group, it ionizes efficiently in both positive and negative ESI modes.

Isotopic Signature: The presence of a single chlorine atom yields a highly diagnostic isotopic envelope. Chlorine exists naturally as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Consequently, the molecular ion will present as a doublet separated by 2 Da, with the heavier peak being ~33% the intensity of the base peak.

ESI+ Fragmentation Data (Free Base MW = 207.01)

During ESI+, the compound desolvates and loses the HCl counterion, ionizing as the protonated free base [M+H]⁺ [2].

m/zRelative AbundanceIsotope / Fragment Assignment
208.00 100% (Base Peak)[M+H]⁺ (³⁵Cl isotope)
210.00 33%[M+H]⁺ (³⁷Cl isotope)
190.00 45%[M+H - H₂O]⁺
164.00 60%[M+H - CO₂]⁺
128.00 25%[M+H - CO₂ - HCl]⁺
Logical Fragmentation Pathway

The primary fragmentation of benzoic acid derivatives under collision-induced dissociation (CID) is the neutral loss of water (-18 Da) or carbon dioxide (-44 Da) [2]. Subsequent loss of the halogen (as HCl) from the aromatic ring yields the m/z 128 fragment.

MSFragmentation M_plus [M+H]+ m/z 208 (35Cl) Frag1 [M+H - H2O]+ m/z 190 M_plus->Frag1 - H2O (-18 Da) Frag2 [M+H - CO2]+ m/z 164 M_plus->Frag2 - CO2 (-44 Da) Frag3 [M+H - CO2 - HCl]+ m/z 128 Frag2->Frag3 - HCl (-36 Da)

Fig 2. Primary ESI+ fragmentation pathways of the protonated free base cation.

Conclusion

The rigorous characterization of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride requires a multi-modal approach. By utilizing anhydrous DMSO-d₆, we preserve the protonation state for NMR observation, while ATR-FTIR prevents pressure-induced ion exchange. Finally, exploiting the 3:1 isotopic ratio of chlorine in high-resolution ESI-MS provides an absolute, self-validating confirmation of the molecular formula and structural integrity.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid Mass Spectrum and Fragmentation." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Chemspace. "3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride Structure Info." Chemspace Database. Available at: [Link]

Foundational

An In-Depth Technical Guide to the Safe Handling of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Amino-2-chloro-4,5-difluorobenzoic acid hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS No. 2219408-23-6). As a specialized chemical intermediate, its proper management in a laboratory setting is paramount to ensure the safety of personnel and the integrity of research outcomes. This document synthesizes critical safety data with practical, experience-driven insights to foster a proactive safety culture.

Hazard Identification and Communication

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. This compound is categorized as follows:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2 alt text [1][2][3]Warning H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2A alt text [1][2][3]Warning H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3 alt text [1][2][3]Warning H335: May cause respiratory irritation.

The primary hazards associated with this compound are irritant effects upon contact with the skin, eyes, and respiratory system.[4][5][6][7] These are acute effects, meaning they can occur after a single exposure. The causality behind this is the chemical's ability to interact with and disrupt the epithelial tissues at the point of contact.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize the potential for the chemical to become airborne or to come into contact with personnel.

  • Ventilation: All handling of solid 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride should be conducted in a well-ventilated area.[4][8] A certified chemical fume hood is the preferred engineering control for weighing and preparing solutions to prevent the inhalation of dust particles.[9]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation where the chemical is handled.[6][10]

Personal Protective Equipment (PPE)

PPE should be selected based on a thorough risk assessment of the specific procedures being undertaken.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][11]To prevent eye irritation from dust or splashes.[4][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]To prevent skin irritation and absorption.[4][5]
Body Protection A laboratory coat or chemical-resistant apron.[4][5]To protect skin and clothing from contamination.[4][5]
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent respirator.[4][13]To prevent respiratory tract irritation from dust inhalation, required when dusts are generated.[4][9][12]

Expert Insight: The choice of glove material should be guided by the solvent being used to dissolve the compound. Always consult a glove compatibility chart.

Safe Handling and Experimental Workflow

Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in section 2.2.

  • Weighing: Carefully weigh the required amount of the solid compound in a chemical fume hood. Avoid generating dust.[4] Use a spatula for transfers and gently tap to dislodge any remaining powder.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Reaction/Use: Conduct the experiment in a well-ventilated area.

  • Decontamination: After use, decontaminate the work surface and any equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and Procedure B Assemble Equipment and Reagents A->B C Don Personal Protective Equipment (PPE) B->C D Weigh Compound in Fume Hood C->D E Prepare Solution / Use in Reaction D->E F Decontaminate Work Area and Equipment E->F G Dispose of Waste Properly F->G H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][15]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][16]

  • Stability: The compound is stable under normal storage conditions.[8][12]

Accidental Release and First Aid Measures

Prompt and appropriate action is essential in the event of an accidental release or exposure.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Contain: Prevent the spread of the dust or liquid.

  • Clean-up: For a solid spill, carefully sweep up the material and place it in a suitable container for disposal.[9] Avoid generating dust. For a liquid spill, absorb it with an inert material.

  • Decontaminate: Clean the spill area thoroughly.

First Aid
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5][15] Get medical attention if irritation develops or persists.[4]
Inhalation Move the victim to fresh air.[4][5][12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][15] Seek medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4][15] Seek immediate medical attention.[4][5]

Disposal Considerations

All waste containing 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride must be treated as hazardous waste.

  • Procedure: Dispose of contents and container in accordance with all local, state, and federal regulations.[5][8][12][14] This should be done through a licensed waste disposal company.[8]

  • Contaminated PPE: Used PPE should be considered contaminated and disposed of as hazardous waste.

Conclusion

The safe handling of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is achieved through a combination of understanding its hazards, utilizing appropriate engineering controls and PPE, and adhering to established safe handling protocols. By integrating these principles into all laboratory operations, researchers can mitigate risks and ensure a safe working environment.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-Aminobenzoic acid hydrochloride.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, December 10). Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 11). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, May 26). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • GHS Pictograms. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION.
  • Sigma-Aldrich. (n.d.). 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride.
  • Quanterix. (2022, June 23). SAFETY DATA SHEET.
  • Chemspace. (n.d.). 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4,5-difluorobenzoic acid.
  • PubChem - NIH. (n.d.). GHS Classification Summary.
  • Fisher Scientific. (2010, October 17). SAFETY DATA SHEET.
  • Chemical Substance Information. (n.d.). methyl 3-amino-2-chloro-4,5-difluorobenzoate.
  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Pictograms.
  • Capot Chemical. (2026, March 9). MSDS of 2-amino-3-chloro-4-fluorobenzoic acid.
  • Synquest Labs. (n.d.). 2-Amino-4,5-difluorobenzoic acid.
  • Synquest Labs. (n.d.). Methyl 3-amino-2-fluorobenzoate.
  • Sapphire Bioscience. (n.d.). Ethyl 3-amino-2-chloro-4,5-difluorobenzoate.

Sources

Protocols & Analytical Methods

Method

reaction of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride with peptide coupling reagents

Application Note & Protocol Guide Topic: Reaction of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride with Peptide Coupling Reagents Audience: Researchers, scientists, and drug development professionals. Introduct...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Reaction of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride with Peptide Coupling Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate

3-Amino-2-chloro-4,5-difluorobenzoic acid is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for novel therapeutic agents.[1][2][3] However, its utility is often hampered by the significant challenges it presents during amide bond formation. The molecule's structure combines three distinct features that complicate standard coupling reactions:

  • Steric Hindrance: The presence of a chlorine atom at the ortho-position to the amine creates substantial steric bulk, which can physically impede the approach of an activated carboxylic acid.[4][5]

  • Reduced Nucleophilicity: The aromatic ring is heavily substituted with electron-withdrawing groups (two fluorine atoms, one chlorine atom, and the carboxylic acid itself), which significantly decrease the electron density on the amine. This electronic deactivation makes the amine a poor nucleophile, slowing down the desired amide-forming reaction.[4][6][7]

  • Salt Form: The compound is supplied as a hydrochloride salt, meaning the amine is protonated. A stoichiometric amount of base is required to liberate the free amine in situ before any coupling can occur.

This guide provides a detailed exploration of the chemical principles, reagent selection strategies, and optimized protocols required to successfully perform amide coupling reactions with this challenging substrate.

The Fundamental Chemistry: Activating the Carboxyl Group

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid partner.[8] Peptide coupling reagents facilitate this by converting the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive intermediate susceptible to nucleophilic attack by the amine.[9] The general mechanism involves two key steps: activation and acylation.

G cluster_activation Step 1: Carboxyl Activation cluster_acylation Step 2: Nucleophilic Attack (Acylation) RCOOH Carboxylic Acid (R-COOH) ActiveIntermediate Reactive Intermediate (e.g., O-Acylisourea, OAt-ester) RCOOH->ActiveIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate Byproduct1 Byproduct (e.g., Urea) ActiveIntermediate->Byproduct1 Amine Amine (R'-NH₂) Amide Amide Product (R-CONH-R') ActiveIntermediate->Amide Amine->Amide + Reactive Intermediate Byproduct2 Leaving Group (e.g., HOBt, DMAP-H⁺) Amide->Byproduct2

Caption: General mechanism of amide bond formation via coupling reagents.

For a substrate like 3-Amino-2-chloro-4,5-difluorobenzoic acid, the rate of the second step (acylation) is often sluggish. Therefore, the choice of coupling reagent is critical to generate a sufficiently reactive intermediate that can overcome the high activation energy of this reaction.

Strategic Selection of Coupling Reagents

Standard coupling conditions are often ineffective for this substrate. A careful evaluation of reagent classes is necessary to maximize yield and minimize side reactions.

Reagent ClassExamplesSuitability for this SubstrateKey Considerations
Carbodiimides EDC, DCC, DICLow to Moderate. Often insufficient for difficult couplings.[4]Requires an additive (e.g., HOBt, OxymaPure) to form a more reactive ester and suppress side reactions.[10][11] The urea byproduct from EDC is water-soluble, simplifying work-up.[8]
Phosphonium Salts PyBOP, PyAOPGood. More reactive than carbodiimides.PyBOP is a non-toxic alternative to the original BOP reagent.[8] These reagents are effective but can be outperformed by modern uronium salts for highly challenging cases.
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUExcellent. The recommended choice for hindered and electron-deficient amines.HATU is generally considered superior due to the formation of a highly reactive OAt-ester, a result of anchimeric assistance from the nitrogen atom in its 7-azabenzotriazole (HOAt) core.[12][13] This "7-aza effect" often leads to faster kinetics and higher yields.[12] Requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) for activation.[8]

For 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride, HATU is the reagent of choice for achieving high conversion and reasonable reaction times.

Optimized Experimental Protocols

The following protocols provide step-by-step methodologies for coupling 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride with a generic primary amine (R-NH₂).

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is the recommended starting point for achieving the highest yields with this challenging substrate. The use of HATU generates a highly reactive intermediate capable of overcoming the steric and electronic barriers.[12][13]

Materials and Reagents

ReagentMolar Mass ( g/mol )Equivalents
3-Amino-2-chloro-4,5-difluorobenzoic acid HCl244.011.0
Amine of interest (R-NH₂)Varies1.1
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.253.0
Anhydrous Dimethylformamide (DMF)73.09-

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the benzoic acid. Stir the mixture until all solids are dissolved.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 equiv) to the mixture. Stir for 15-20 minutes. This step deprotonates the carboxylic acid and initiates the formation of the reactive OAt-ester.[7]

  • Amine Addition: In a separate vial, dissolve the amine of interest (1.1 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture. Add the final equivalent of DIPEA (1.0 equiv) to the reaction flask. This ensures both the neutralization of the hydrochloride salt and the scavenging of protons released during the reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

This protocol uses more traditional and cost-effective reagents. While potentially lower-yielding than the HATU protocol, it can be effective, particularly if reaction conditions are optimized.[14][15] The addition of HOBt is crucial for generating the active ester and minimizing side reactions.[16]

Materials and Reagents

ReagentMolar Mass ( g/mol )Equivalents
3-Amino-2-chloro-4,5-difluorobenzoic acid HCl244.011.0
Amine of interest (R-NH₂)Varies1.1
EDC·HCl191.701.5
HOBt (1-Hydroxybenzotriazole)135.121.5
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)129.25 / 101.192.5
Anhydrous Acetonitrile or DMF41.05 / 73.09-

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (1.0 equiv), the amine of interest (1.1 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv).

  • Dissolution: Add anhydrous acetonitrile or DMF to achieve a concentration of 0.1-0.2 M. Stir to form a suspension.

  • Base Addition: Cool the mixture to 0 °C. Slowly add DIPEA or Et₃N (2.5 equiv). One equivalent is required to neutralize the hydrochloride salt, and an additional amount is needed to facilitate the coupling.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction is often sluggish with these reagents.[14] Gentle heating (40-50 °C) may be required but should be used cautiously to avoid potential side reactions.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove any precipitated urea (if using a less soluble solvent). Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Experimental Workflow & Analysis

A systematic workflow is essential for reproducible results. The process involves careful preparation, execution, monitoring, and purification.

Caption: Overall experimental workflow for the amide coupling reaction.

Troubleshooting Guide

Low yields and incomplete reactions are common when working with this substrate. The following table outlines potential issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficient reagent reactivity. 2. Incomplete neutralization of HCl salt. 3. Low nucleophilicity of the substrate amine.1. Switch from carbodiimides to a more potent onium salt like HATU or HCTU.[4] 2. Ensure at least 2.5-3.0 equivalents of a non-nucleophilic base (DIPEA) are used. 3. Increase reaction time and/or gently heat the reaction to 40-50 °C (monitor for degradation).[5]
Multiple Byproducts Observed 1. Side reaction of coupling reagent. 2. Degradation of starting material or product.1. If using HATU, pre-activating the acid for 15-20 min before adding the amine can minimize guanidylation of the amine partner.[12] 2. Avoid excessive heating. Ensure all reagents and solvents are anhydrous.
Starting Materials Insoluble Poor choice of solvent.Switch to a more polar aprotic solvent with better solubilizing power, such as NMP (N-Methyl-2-pyrrolidone) or DMSO.[6]
Reaction Stalls Reagent degradation or formation of insoluble aggregates.Add fresh coupling reagent and base if the reaction has stalled for an extended period. Consider changing solvents to disrupt potential aggregation.[17]

Conclusion

The successful amide coupling of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is a non-trivial synthetic step that demands a departure from standard protocols. The substrate's combined steric hindrance and electronic deactivation necessitate the use of highly potent coupling reagents. Uronium salts, particularly HATU, in combination with a suitable non-nucleophilic base and optimized reaction conditions, provide a robust and reliable path to achieving high yields. By understanding the underlying chemical challenges and employing the strategic protocols outlined in this guide, researchers can effectively utilize this valuable building block in their synthetic campaigns.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • YouTube. (2021, January 19). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
  • ResearchGate. (2020, December). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem. (n.d.). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • ACS Figshare. (n.d.). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
  • Benchchem. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • ResearchGate. (2025, June 16). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ACS Publications. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid.
  • ResearchGate. (n.d.). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • ResearchGate. (2023, November 6). (PDF) Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent.
  • PMC. (n.d.). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Merck. (n.d.). Peptide Resin Loading Protocols.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Modern Solid Phase Peptide Synthesis. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • PubMed. (2007, September 15). Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents.

Sources

Application

Advanced Derivatization Protocols for the Amino Group of 3-Amino-2-chloro-4,5-difluorobenzoic Acid Hydrochloride

Introduction & Mechanistic Rationale 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS 2219408-23-6) is a highly specialized, polyhalogenated building block frequently utilized in the synthesis of complex phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS 2219408-23-6) is a highly specialized, polyhalogenated building block frequently utilized in the synthesis of complex pharmaceuticals, including advanced fluoroquinolone analogs and targeted kinase inhibitors. Derivatizing the C3-amino group of this scaffold presents significant synthetic challenges due to two primary factors:

  • Severe Steric Hindrance: The amino group is flanked by a bulky chlorine atom at the C2 position and a fluorine atom at the C4 position. This ortho,ortho-disubstitution creates a restricted trajectory for incoming electrophiles.

  • Profound Electronic Deactivation: The aromatic ring is heavily decorated with electron-withdrawing groups (EWGs). The cumulative inductive (-I) effects of the halogens, coupled with the resonance (-M) effect of the C1-carboxylic acid, drastically pull electron density away from the amine. Consequently, the nitrogen lone pair is highly delocalized, rendering it a very poor nucleophile[1].

To successfully functionalize this amine, standard protocols are insufficient. Workflows must employ hyper-reactive electrophiles, nucleophilic transfer catalysts (e.g., DMAP), or strong Lewis acids to force the reaction[1]. Furthermore, because the starting material is supplied as a hydrochloride salt[2], in situ free-basing is a critical first step for acylation and alkylation pathways.

Physicochemical Properties & Reactivity Profile

Understanding the baseline properties of the substrate is essential for calculating stoichiometry and predicting solubility.

PropertyValueImpact on Reactivity & Protocol Design
CAS Number 2219408-23-6Identifier for the specific HCl salt form.
Molecular Formula C7H5Cl2F2NO2Includes the HCl equivalent; must be accounted for in mass calculations[2].
Molecular Weight 244.02 g/mol Required for precise equivalent tracking during reagent addition.
Electronic Nature Highly Electron-DeficientNecessitates the use of highly activated electrophiles or Lewis acid catalysis[1].
Salt Form Hydrochloride (HCl)Demands at least 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine prior to coupling.

Strategic Derivatization Pathways

The following diagram outlines the three most robust pathways for derivatizing this specific amino group: N-Acylation, Reductive Amination, and Diazotization.

Derivatization SM 3-Amino-2-chloro-4,5-difluorobenzoic acid HCl (Electron-Deficient Aniline) FreeBase In Situ Free-Basing (e.g., DIPEA or K2CO3) SM->FreeBase Neutralization Diazotization Pathway C: Diazotization (t-BuONO, CuX or DABSO) SM->Diazotization Direct (Non-Aqueous) Acylation Pathway A: N-Acylation (Acyl Chloride, DMAP) FreeBase->Acylation Alkylation Pathway B: Reductive Amination (Aldehyde, Lewis Acid, NaBH3CN) FreeBase->Alkylation ProductA N-Acyl Derivative (Amide) Acylation->ProductA ProductB N-Alkyl Derivative (Secondary Amine) Alkylation->ProductB ProductC Sandmeyer Product (Halide, CN, SO2Cl) Diazotization->ProductC

Caption: Workflow for the derivatization of 3-Amino-2-chloro-4,5-difluorobenzoic acid HCl.

Detailed Experimental Protocols

Protocol A: Electrophilic N-Acylation via Hypernucleophilic Catalysis

Causality: Standard acylation with anhydrides fails due to the amine's low nucleophilicity. We utilize an acyl chloride paired with 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic transfer catalyst, attacking the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is reactive enough to overcome the steric and electronic deactivation of the aniline.

Step-by-Step Methodology:

  • Preparation: Suspend 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (1.0 eq, 2.44 g, 10 mmol) in anhydrous Tetrahydrofuran (THF) (25 mL) under an inert nitrogen atmosphere. (Note: THF is preferred over DCM to ensure better solubility of the carboxylic acid moiety).

  • Free-Basing: Cool the suspension to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 5.2 mL, 30 mmol) dropwise. The first equivalent neutralizes the HCl salt, while the excess serves as an acid scavenger for the subsequent reaction.

  • Catalyst Addition: Add DMAP (0.2 eq, 244 mg, 2 mmol) to the mixture.

  • Acylation: Slowly add the desired acyl chloride (1.5 eq, 15 mmol) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the product with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Lewis Acid-Mediated Reductive Amination

Causality: Electron-deficient anilines do not readily condense with aldehydes to form imines[3]. A strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(O-iPr)₄), is required to activate the carbonyl oxygen and drive the dehydration step[1]. Sodium cyanoborohydride (NaBH₃CN) is then used because it is chemoselective and will reduce the resulting iminium ion without affecting the carboxylic acid.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask, combine the aniline HCl salt (1.0 eq, 10 mmol), DIPEA (1.1 eq, 11 mmol), and the target aldehyde (1.2 eq, 12 mmol) in anhydrous 1,2-Dichloroethane (DCE) (30 mL).

  • Lewis Acid Activation: Add Ti(O-iPr)₄ (2.0 eq, 5.9 mL, 20 mmol) via syringe. Stir the mixture at 50 °C for 6 hours to force imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Dissolve NaBH₃CN (1.5 eq, 942 mg, 15 mmol) in anhydrous Methanol (10 mL) and add it dropwise to the reaction.

  • Maturation: Stir at room temperature for an additional 4 hours.

  • Quench & Filtration: Quench by adding 1M aqueous NaOH (15 mL) to precipitate the titanium salts as insoluble TiO₂. Stir vigorously for 30 minutes. Filter the resulting thick suspension through a pad of Celite, washing the cake thoroughly with Ethyl Acetate.

  • Isolation: Separate the organic layer from the filtrate, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol C: Non-Aqueous Sandmeyer-Type Diazotization

Causality: Aqueous diazotization (NaNO₂/HCl) of highly activated polyhalogenated aromatics often leads to competitive hydrolysis, yielding unwanted phenol byproducts. A non-aqueous approach using tert-butyl nitrite (t-BuONO) in acetonitrile prevents this[3]. Interestingly, the HCl salt of the starting material is advantageous here, as it provides the acidic proton necessary to catalyze the decomposition of t-BuONO into the active nitrosonium ion.

Step-by-Step Methodology (Example: Conversion to Sulfonyl Chloride):

  • Reagent Mixing: In a well-ventilated fume hood, dissolve DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (0.6 eq, 6 mmol) and Copper(II) chloride (CuCl₂) (1.2 eq, 12 mmol) in anhydrous Acetonitrile (MeCN) (20 mL)[3].

  • Diazotization: Cool to 0 °C and add t-BuONO (1.5 eq, 15 mmol).

  • Substrate Addition: Add 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (1.0 eq, 10 mmol) portion-wise over 10 minutes.

  • Thermal Extrusion: Heat the reaction mixture to 65 °C for 2 hours. Nitrogen gas evolution will be observed as the diazonium species decomposes and undergoes radical recombination with the SO₂/Cl source[3].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with water (3 × 20 mL) to remove copper salts. Dry the organic layer and concentrate to yield the sulfonyl chloride derivative, which can be immediately reacted with amines to form sulfonamides.

Troubleshooting & Analytical Validation

  • Incomplete Free-Basing: If acylation yields are low, verify that the pH of the organic suspension is strictly basic prior to adding the electrophile. The HCl salt can sequester the amine if insufficient DIPEA is used.

  • NMR Analytics: ¹⁹F-NMR is highly diagnostic for this scaffold. The two fluorine atoms at C4 and C5 couple with each other and with the C6 proton. Upon derivatization of the C3 amine, the chemical shift of the C4 fluorine will change significantly due to alterations in the local electronic shielding environment.

  • Mass Spectrometry: The presence of the C2 chlorine atom will produce a distinct 3:1 isotopic pattern (M / M+2) in LC-MS analysis, which is crucial for confirming that the core scaffold remains intact during harsh Sandmeyer conditions.

References

  • Title: 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride - CSSS00102953138 Source: Chemspace URL: [Link]

  • Title: Multicomponent Carbonyl Alkylative Amination Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Remodeling of the Natural Product Fumagillol Employing a Reaction Discovery Approach Source: NIH Public Access URL: [Link]

Sources

Method

Comprehensive Application Note: Esterification Protocols for 3-Amino-2-chloro-4,5-difluorobenzoic Acid Hydrochloride

Introduction & Mechanistic Rationale 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS: 2219408-23-6) is a highly functionalized, electron-deficient anthranilic acid derivative[1][2]. It serves as a critical a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS: 2219408-23-6) is a highly functionalized, electron-deficient anthranilic acid derivative[1][2]. It serves as a critical advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly fluoroquinolone antibiotics and targeted kinase inhibitors.

Esterifying this specific substrate presents a unique triad of chemical challenges:

  • Steric Hindrance : The chlorine atom at the C2 (ortho) position effectively blocks the Bürgi-Dunitz trajectory required for nucleophilic attack on the C1 carbonyl carbon, severely retarding standard acid-catalyzed Fischer esterification[3][4].

  • Electronic Deactivation : The highly electronegative fluorine atoms at C4 and C5 exert a strong inductive electron-withdrawing effect (-I). While this increases the electrophilicity of the carbonyl carbon, it destabilizes the protonated oxonium intermediate required in equilibrium-driven esterifications.

  • Amine Interference : The C3 amino group is prone to self-condensation, N-alkylation, or polymerization if its nucleophilicity is not strictly suppressed during the reaction[5].

The Causality of Reagent Selection

To overcome these barriers, the Brenner-Huber method utilizing is the most robust approach[6][7].

  • Steric Bypass : SOCl2​ converts the unreactive carboxylic acid into a highly electrophilic acyl chloride intermediate. This intermediate is reactive enough to overcome the C2-chloro steric bulk, driving the reaction forward irreversibly[6].

  • Amine Protection : SOCl2​ reacts with the alcoholic solvent to generate anhydrous HCl in situ. This continuous acidic environment ensures the C3 amine remains fully protonated as an unreactive hydrochloride salt, preventing any N-acylation side reactions[8][9].

Mechanism SM 3-Amino-2-chloro- 4,5-difluorobenzoic acid HCl (Sterically Hindered) Int Acyl Chloride Intermediate (Highly Electrophilic) SM->Int Activation (-SO2, -HCl) SOCl2 SOCl2 / MeOH (In-situ HCl generation) SOCl2->Int Reagent Prod Methyl Ester HCl Salt (Amine Protected) Int->Prod Methanolysis (-HCl)

Fig 1. Mechanistic pathway of SOCl2-mediated esterification bypassing steric hindrance.

Quantitative Data & Substrate Profiling

Table 1: Substrate Physicochemical Profile

Property Value Impact on Synthesis
Chemical Name 3-Amino-2-chloro-4,5-difluorobenzoic acid HCl N/A
CAS Number 2219408-23-6 N/A
Molecular Weight 244.02 g/mol Crucial for stoichiometric calculations[2].
C2-Chloro Group Ortho to Carboxyl Induces severe steric hindrance; requires acyl chloride activation.

| C3-Amine HCl Salt | Meta to Carboxyl | Must be maintained in acidic media to prevent nucleophilic interference. |

Table 2: Esterification Methodology Comparison | Method | Reagents | Temp | Est. Yield | Advantages | Limitations | | :--- | :--- | :--- | :--- | :--- | :--- | | Thionyl Chloride | SOCl2​ , MeOH | 65 °C | >90% | Bypasses steric bulk; keeps amine protonated. | Evolved toxic gases ( SO2​ , HCl); limited to 1° alcohols[5][10]. | | Dean-Stark Fischer | H2​SO4​ , R-OH | Reflux | 60-75% | Suitable for bulky 2° alcohols (e.g., Isopropanol). | Slow kinetics; requires continuous water removal. | | Steglich | DCC, DMAP | RT | N/A | Mild conditions. | Incompatible : Causes peptide coupling with unprotected amines[3]. |

Experimental Protocols

Protocol A: Synthesis of Methyl 3-Amino-2-chloro-4,5-difluorobenzoate Hydrochloride

This protocol utilizes the adapted for highly deactivated substrates[10][11].

Workflow Step1 1. Suspension Setup Suspend SM in anhydrous MeOH at 0°C Step2 2. Reagent Addition Dropwise addition of SOCl2 (Exothermic) Step1->Step2 Step3 3. Thermal Activation Reflux at 65°C for 12-16 hours Step2->Step3 Step4 4. Concentration Remove volatiles under reduced pressure Step3->Step4 Step5 5. Trituration Precipitate with MTBE or Diethyl Ether Step4->Step5 Step6 6. Isolation Vacuum filtration and desiccation Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the ester product.

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried, 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar and a reflux condenser (vented to a NaOH gas scrubber), add 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (10.0 g, 41.0 mmol) and anhydrous methanol (100 mL).

  • Activation : Cool the suspension to 0 °C using an ice-water bath. Slowly add thionyl chloride ( SOCl2​ ) (8.9 mL, 123.0 mmol, 3.0 equiv) dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic formation of the acyl chloride and mitigates the violent evolution of SO2​ and HCl gases[5].

  • Esterification : Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12–16 hours.

    • Causality: While acyl chloride formation is rapid, the subsequent methanolysis is sterically hindered by the C2-chloro group. Extended thermal energy ensures complete conversion.

  • Concentration : Cool the mixture to room temperature. Remove the methanol and excess SOCl2​ under reduced pressure using a rotary evaporator (bath temp 40 °C).

  • Trituration : Suspend the resulting crude solid in cold tert-butyl methyl ether (MTBE) (50 mL) and stir vigorously for 30 minutes.

    • Causality: MTBE acts as an anti-solvent. It dissolves unreacted organic impurities and sulfinylamine byproducts, while the target ester hydrochloride salt remains completely insoluble[8].

  • Isolation : Collect the product via vacuum filtration, wash the filter cake with additional cold MTBE (2 x 15 mL), and dry under high vacuum to afford the pure methyl ester hydrochloride.

Protocol B: Synthesis of Bulky Esters (e.g., Isopropyl Ester)

Using SOCl2​ with secondary alcohols often yields alkyl chlorides as side products. Therefore, a modified Dean-Stark approach is required.

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a Soxhlet extractor (thimble filled with activated 3Å molecular sieves) and a reflux condenser, add the starting material (10.0 g, 41.0 mmol), anhydrous isopropanol (120 mL), and concentrated sulfuric acid ( H2​SO4​ ) (4.5 mL, 82.0 mmol).

  • Reflux : Heat the mixture to a vigorous reflux (82 °C) for 24–48 hours.

    • Causality: The molecular sieves continuously sequester water from the condensate. By Le Chatelier's principle, this drives the thermodynamically unfavorable, sterically hindered equilibrium forward.

  • Isolation : Concentrate the mixture to 1/3 of its volume, precipitate the salt by adding diethyl ether (100 mL), and isolate via filtration.

In-Process Quality Control (IPQC) & Self-Validation

To ensure the protocol acts as a self-validating system, perform the following checks:

  • IPQC 1 (Visual Validation) : During Protocol A, the initial opaque suspension will transition into a clear, homogenous solution as the insoluble carboxylic acid converts into the highly soluble acyl chloride intermediate.

  • IPQC 2 (Chemical Validation - TLC) : Extract a 0.1 mL aliquot, quench it in 1 mL of saturated aqueous NaHCO3​ , and extract with 1 mL of Ethyl Acetate. Spot the organic layer on a silica TLC plate alongside the starting material. Elute with Hexanes/EtOAc (7:3). The ester product will migrate significantly higher ( Rf​≈0.6 ) than the highly polar, baseline-retained starting material[8].

  • IPQC 3 (Spectroscopic Validation - 1H NMR) : Dissolve a dried sample in DMSO- d6​ . The successful reaction is validated by the complete disappearance of the broad carboxylic acid proton signal ( 13.0 ppm) and the emergence of a sharp, highly integrated singlet at 3.85 ppm, corresponding to the newly formed methyl ester group.

References

  • Master Organic Chemistry . "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry. URL:[Link]

  • Organic Syntheses . "Acid to Ester (SOCl2 & alcohol) - General Procedure." Organic Syntheses. URL:[Link]

  • PubChem . "Benzoic acid, p-amino-, (2-(sec-butylamino)-1-methyl)ethyl ester, hydrochloride." National Center for Biotechnology Information. URL: [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The developed method is suitable for purity determination and stability testing, demonstrating excellent specificity, linearity, accuracy, and precision. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental procedures, and validation guidelines.

Introduction

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its purity and stability are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for its quantification and impurity profiling is essential.

This guide provides a detailed, step-by-step protocol for an HPLC method optimized for this analyte. The narrative explains the scientific reasoning behind the selection of chromatographic parameters, ensuring a deep understanding of the method's principles.

Scientific Rationale and Method Development

The development of a successful HPLC method is predicated on the physicochemical properties of the analyte. 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is a polar, ionizable compound, which presents specific challenges for retention and peak shape in reversed-phase chromatography.[1]

Analyte Properties and Chromatographic Challenges
  • Polarity: The presence of amino and carboxylic acid functional groups, along with halogen substituents, imparts significant polarity to the molecule. This can lead to poor retention on traditional C18 columns with highly aqueous mobile phases.[1][2]

  • Ionization: The amino and carboxylic acid moieties can ionize depending on the mobile phase pH. The pKa of the analyte is a critical parameter to consider for controlling retention and achieving symmetrical peak shapes.

  • UV Absorbance: The aromatic ring and its substituents suggest that the compound will have a UV chromophore, making UV detection a suitable choice.

Column Selection: The Heart of the Separation

A C18 column is a versatile and common choice for reversed-phase HPLC.[3][4] For this application, a modern, high-purity silica-based C18 column with end-capping is recommended to minimize silanol interactions and improve peak symmetry. A particle size of 3 to 5 µm and a length of 150 to 250 mm provides a good balance between efficiency and backpressure.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is critical for achieving optimal retention and resolution.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its lower viscosity and UV cutoff compared to methanol.

  • Aqueous Phase and pH Control: An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 column.[5] A buffer is necessary to maintain a stable pH. A phosphate or formate buffer is a suitable choice. For this method, a 0.1% formic acid solution is selected for its compatibility with mass spectrometry, should this detection method be employed in the future.[6]

  • Gradient Elution: A gradient elution is selected to ensure the elution of any potential impurities with different polarities and to shorten the analysis time.

Detection Wavelength

The selection of an appropriate detection wavelength is crucial for sensitivity. Based on the structure of the analyte, a UV-Vis detector is suitable. The optimal wavelength should be determined by acquiring the UV spectrum of the analyte. For structurally similar compounds, a wavelength in the range of 230-280 nm is often effective.[7][8] For this method, a detection wavelength of 254 nm is chosen as a common starting point for aromatic compounds.[9]

Experimental Protocols

Materials and Reagents
  • 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (88% or higher, analytical grade)

  • Water (HPLC grade, filtered and deionized)

  • Methanol (HPLC grade)

Instrumentation

A standard HPLC system equipped with:

  • Binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mixture of Mobile Phase A and B to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve in and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation and System Suitability

To ensure the reliability of the analytical data, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[10]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11][12]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should show that the main peak is well-resolved from any degradation product peaks.

Data Presentation and Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification method_development_logic Analyte_Properties Analyte Properties (Polarity, pKa, UV) Column_Selection Column Selection Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase Optimization Analyte_Properties->Mobile_Phase Detection_Wavelength Detection Wavelength Analyte_Properties->Detection_Wavelength Optimized_Method Optimized HPLC Method Column_Selection->Optimized_Method Mobile_Phase->Optimized_Method Detection_Wavelength->Optimized_Method

Caption: Logic flow for HPLC method development.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride. The method is specific, sensitive, and stability-indicating, making it suitable for routine quality control and stability studies in a pharmaceutical setting. The detailed protocol and the underlying scientific rationale offer a comprehensive resource for analysts to successfully implement and adapt this method for their specific needs.

References

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. (2020). [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. (n.d.). [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. (n.d.). [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. (n.d.). [Link]

  • Stress testing results of p-aminobenzoic acid and methoxsalen. ResearchGate. (2021). [Link]

  • Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). [Link]

  • 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride. Chemspace. (n.d.). [Link]

  • Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. ResearchGate. (2021). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (2010). [Link]

  • Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography. PubMed. (2002). [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2021). [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (2013). [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. (2023). [Link]

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Method

Application Notes and Protocols: The Strategic Use of Fluorinated Building Blocks in Drug Discovery

Introduction: The Rise of the "Magic Atom" in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1] It is estimated th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the "Magic Atom" in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1] It is estimated that approximately 20% of all commercially available pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2][3][4] The unique and powerful effects of fluorine stem from its fundamental characteristics: it is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[5][6] This combination allows for the substitution of hydrogen with fluorine, which can dramatically alter a molecule's physicochemical and pharmacokinetic profile without significantly increasing its size.[5]

This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the rationale behind using fluorinated building blocks and providing practical protocols for their application. We will explore how the "fluorine effect" can be leveraged to enhance metabolic stability, modulate acidity and lipophilicity, and improve target binding affinity—ultimately accelerating the journey from a promising lead compound to a viable drug candidate.[2][5][7][8][9]

The "Fluorine Effect": A Toolkit for Modulating Drug Properties

The introduction of fluorine can predictably alter a molecule's properties in several key ways. Understanding these effects is crucial for the rational design of fluorinated drug candidates.

Enhancing Metabolic Stability

One of the most significant challenges in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[5][10] These enzymes frequently target metabolically labile C-H bonds for oxidation. Replacing a vulnerable hydrogen with a fluorine atom can effectively block this metabolic pathway. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to oxidative cleavage.[6][10] This strategy can significantly increase a drug's half-life and systemic exposure.[1][6]

cluster_0 Non-Fluorinated Lead Compound cluster_1 Fluorinated Analog Lead_CH R-CH₃ (Metabolically Labile Site) CYP450 Cytochrome P450 Enzyme Lead_CH->CYP450 Oxidation Lead_CF R-CF₃ (Metabolically Blocked Site) Lead_CF->CYP450 Metabolite R-CH₂OH (Inactive/Toxic Metabolite) CYP450->Metabolite No_Reaction Metabolism Blocked CYP450->No_Reaction

Figure 1: Diagram illustrating how fluorine blocks CYP450-mediated metabolism.
Modulating Acidity and Basicity (pKa)

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[6][11] When placed near an acidic or basic functional group, it can significantly alter the group's pKa. For instance, fluorination near a basic amine will lower its pKa, making it less basic.[6][7] This can be highly advantageous, as a less basic compound may have improved cell membrane permeability and bioavailability, leading to better absorption.[5][12]

cluster_0 Parent Amine cluster_1 Fluorinated Analog Parent R-CH₂-NH₂ Parent_pKa High pKa (Strongly Basic) Parent->Parent_pKa Effect Inductive Effect (Electron Withdrawal by F) Fluorinated F-CH₂-CH₂-NH₂ Fluorinated_pKa Lower pKa (Weakly Basic) Fluorinated->Fluorinated_pKa Result Improved Bioavailability Fluorinated_pKa->Result

Figure 2: Fluorine's inductive effect lowers the pKa of a nearby amine.
Adjusting Lipophilicity (LogP)

The effect of fluorination on lipophilicity is context-dependent.[13] A single fluorine substitution for hydrogen often slightly increases the octanol-water partition coefficient (LogP), enhancing lipophilicity.[6] However, the introduction of a trifluoromethyl (CF₃) group or multiple fluorine atoms can sometimes decrease lipophilicity due to the polarity of the C-F bonds.[6][13] This tunability allows medicinal chemists to finely balance the lipophilicity required for target binding with the aqueous solubility needed for good pharmacokinetics.[5]

Influencing Conformation and Binding Affinity

Fluorine can participate in unique non-covalent interactions that enhance binding to a protein target. These include:

  • Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.[4][6][11]

  • Multipolar Interactions: The polarized C-F bond can engage in favorable interactions with electron-deficient groups on the protein backbone, such as carbonyls (C-F···C=O).[3][14]

  • Conformational Effects: The polar C-F bond can influence molecular conformation through effects like the gauche effect, which can stabilize a bioactive conformation required for target engagement.[6][7]

These interactions, combined with improved metabolic stability and optimized physicochemical properties, often lead to a significant increase in the binding affinity and overall potency of the drug candidate.[5][9]

Summary of Fluorine's Impact on Physicochemical Properties
PropertyNon-Fluorinated Analog (R-CH₃)Fluorinated Analog (R-CF₃)Rationale for Change
Metabolic Stability Low (Susceptible to oxidation)HighStrong C-F bond blocks CYP450 metabolism.[6]
pKa (of adjacent Amine) ~10.5~9.5Strong inductive electron withdrawal by fluorine reduces basicity.[7]
Lipophilicity (LogP) VariableVariable (Often higher)Fluorine is more lipophilic than hydrogen; effect is cumulative.[5]
Binding Affinity (Kᵢ) LowerOften HigherEnhanced via multipolar interactions and conformational stabilization.[3][5]

Strategies for Drug Fluorination: A Workflow

The incorporation of fluorine can be approached in two primary ways: late-stage fluorination of a complex molecule or, more commonly and reliably in discovery, the use of pre-functionalized fluorinated building blocks.[15] The building block approach offers milder reaction conditions and greater predictability.[16]

Start Lead Compound Identified Identify Identify Metabolic Hotspot or Property to Modulate (e.g., pKa) Start->Identify Select Select Appropriate Fluorinated Building Block Identify->Select Synthesize Synthesize Fluorinated Analog Select->Synthesize Purify Purify Compound (e.g., Chromatography) Synthesize->Purify Characterize Characterize Structure (NMR, MS) Purify->Characterize Test In Vitro / In Vivo Testing Characterize->Test SAR Analyze Structure- Activity Relationship (SAR) Test->SAR SAR->Select Iterate Design End Optimized Lead Candidate SAR->End

Figure 3: Workflow for lead optimization using fluorinated building blocks.

Common classes of fluorinated building blocks include:

  • Fluoroaromatics: Used to improve metabolic resistance and binding in oncology and CNS research.[17]

  • Fluoroalkyl Groups (e.g., CF₃, CF₂H): Powerful modifiers of lipophilicity and pharmacokinetics.[17]

  • Fluorinated Heterocycles: Offer structural diversity and are found in many approved drugs.[16][17]

  • Fluorinated Carbonyl Compounds: Versatile intermediates for multi-step synthesis.[16][17]

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Building Block (2-Fluoro-4-bromopyridine)

This protocol describes the synthesis of a common fluoroaromatic building block via a nucleophilic aromatic substitution (SₙAr) reaction, specifically a Halogen Exchange (Halex) process.[18]

Rationale: The SₙAr reaction is a robust and scalable method for introducing fluorine into electron-deficient aromatic systems. 2,4-Dichloropyridine is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the second chlorine atom. Anhydrous potassium fluoride (KF) is used as the fluoride source, and a high-boiling polar aprotic solvent like sulfolane is used to achieve the necessary reaction temperature and solubilize the fluoride salt.

Materials:

  • 2,4-Dichloropyridine

  • Anhydrous Potassium Fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Toluene

  • Diatomaceous earth (Celite®)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Nitrogen or Argon inert atmosphere setup

  • Magnetic stirrer with heating mantle and temperature controller

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Under a positive flow of nitrogen, charge the flask with anhydrous potassium fluoride (1.5 equivalents) and anhydrous sulfolane (100 mL).

  • Azeotropic Drying: Add toluene (20 mL) to the mixture. Heat the reaction to 140°C with vigorous stirring to azeotropically remove any residual water with the toluene. Once all the toluene has distilled off, cool the mixture to 80°C.

  • Substrate Addition: Add 2,4-dichloropyridine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 180°C and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of mono-fluorinated and di-fluorinated products. The goal is to maximize the formation of the mono-fluorinated product.

  • Workup: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove excess KF and other inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 100 mL) to remove the sulfolane, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2-fluoro-4-bromopyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS. Expected ¹⁹F NMR chemical shift will be characteristic for a fluorine on a pyridine ring.

Protocol 2: Incorporation of a Building Block via Suzuki Coupling

This protocol details how to couple the synthesized 2-fluoro-4-bromopyridine with a boronic acid to form a more complex drug-like molecule.

Rationale: The Suzuki coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction in medicinal chemistry due to its functional group tolerance and mild conditions. The C-Br bond is selectively coupled over the C-F bond. Pd(dppf)Cl₂ is a robust catalyst for this type of transformation, and a base like potassium carbonate is required for the catalytic cycle.

Materials:

  • 2-Fluoro-4-bromopyridine (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Setup: In an oven-dried Schlenk flask, combine 2-fluoro-4-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Catalyst and Solvent Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Reaction: Heat the mixture to 90°C with stirring for 4-6 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final coupled product by NMR and MS. The ¹⁹F NMR signal should remain, confirming the stability of the C-F bond under the reaction conditions.

Protocol 3: Analytical Characterization of Fluorinated Compounds

Rationale: Unambiguous characterization is critical. ¹⁹F NMR is a uniquely powerful tool for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and the wide chemical shift range, which makes it very sensitive to the local electronic environment.[19][20]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Acquire standard spectra. Observe for characteristic splitting patterns (couplings) between fluorine and nearby protons (J_HF) or carbons (J_CF). These coupling constants can provide valuable structural information.

  • ¹⁹F NMR: This is the most direct method for confirming fluorination.[19]

    • Sample Prep: Use a standard 5mm NMR tube with the sample dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquisition: Run a standard ¹⁹F experiment. No special setup is typically required on modern spectrometers.

    • Analysis: The chemical shift of the fluorine signal provides information about its electronic environment. The multiplicity (singlet, doublet, triplet) reveals coupling to adjacent protons. Integration of the ¹⁹F signal relative to an internal standard can be used for quantification.

2. Mass Spectrometry (MS):

  • Technique: Use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The measured mass should match the calculated theoretical mass for the fluorinated compound's elemental formula to within 5 ppm, confirming the elemental composition.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Ni, C., & Hu, J. (2021). Fluorinated building blocks in drug design: new pathways and targets. Journal of Medicinal Chemistry, 64(15), 10995-11027. [Link]

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons. [Link]

  • Furuya, T., Kuttan, A., & Ritter, T. (2008). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 4, 25. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

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  • Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Future Medicinal Chemistry, 1(1), 79-98. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Zhou, Y., & Li, Y. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(2), 1435-1446. [Link]

  • He, W., et al. (2021). A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds. Molecules, 26(23), 7175. [Link]

  • Alfa Chemistry. (2024, October 21). Fluorinated Building Blocks: A Comprehensive Overview. YouTube. [Link]

  • Sal-Man, A., et al. (2021). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of the American Chemical Society, 143(4), 1891-1899. [Link]

  • University of Vienna. (2019, March 6). Researchers discover facile method for introduction of fluorine atoms into organic molecules. Phys.org. [Link]

  • Mykhailiuk, P. K. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated compounds. Chemistry – A European Journal, 26(40), 8734-8740. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2253-2273. [Link]

  • Nare, K. G., & Nomngongo, P. N. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 733. [Link]

  • Sodeoka, M., & Yoshimitsu, T. (2021). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Synthetic Organic Chemistry, Japan, 79(1), 2-13. [Link]

  • Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. QSpace. [Link]

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  • OUCI. (n.d.). Current and emerging analytical techniques for the determination of PFAS in environmental samples. [Link]

  • Topczewski, J. J. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Topczewski, J. J. (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 59(14), 6347-6363. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. ATSDR. [Link]

  • Scripps Research. (2025, December 16). Researchers Develop One-Step Fluorination for Drug-Like Molecules. Technology Networks. [Link]

  • Lectard, S. (2014). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. [Link]

  • Princeton University. (2016, November 21). Celebrate Princeton Invention 2016: Selective fluorination of drug and PET imaging molecules. Chemistry. [Link]

  • OUCI. (n.d.). Case studies of fluorine in drug discovery. [Link]

  • Berger, F., & Gouverneur, V. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(24), 7596. [Link]

  • Pace, V., & Holzer, W. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2167. [Link]

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  • Ballatore, C., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 91, 129363. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Synthesis of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride

Welcome to the technical support guide for the synthesis of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride. This molecule is a valuable building block in medicinal chemistry, particularly in the development of k...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride. This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its synthesis presents significant regiochemical challenges due to the complex interplay of directing effects from multiple substituents on the aromatic ring.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

Core Challenge: The Regioselectivity of Nitration

The most robust and common synthetic approach involves the nitration of a pre-functionalized benzoic acid, followed by reduction. The primary hurdle lies in controlling the electrophilic aromatic substitution (nitration) on the 2-chloro-4,5-difluorobenzoic acid starting material. The existing substituents exert competing electronic effects, making the formation of the desired 3-nitro isomer a significant challenge.

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group.[3][4]

  • Chlorine (-Cl): A deactivating, ortho, para-directing group.[5][6]

  • Fluorine (-F): A deactivating, ortho, para-directing group.[4][7]

The desired substitution at the C-3 position is ortho to the chlorine and meta to the C-4 fluorine, but also ortho to the deactivating carboxyl group. Achieving high selectivity requires careful optimization of reaction conditions to favor the desired kinetic product.

G start 2-Chloro-4,5-difluorobenzoic acid step1 3-Nitro-2-chloro-4,5-difluorobenzoic acid start->step1 Step 1: Nitration (HNO₃ / H₂SO₄, 0-5 °C) step2 3-Amino-2-chloro-4,5-difluorobenzoic acid step1->step2 Step 2: Reduction (e.g., Fe / HCl) end 3-Amino-2-chloro-4,5-difluorobenzoic acid HCl step2->end Step 3: Salt Formation (HCl in Isopropanol)

Sources

Optimization

Technical Support Center: Purification of 3-Amino-2-chloro-4,5-difluorobenzoic Acid Hydrochloride

Target Audience: Process Chemists, API Development Scientists, and Analytical Researchers. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Analytical Researchers.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical steps and address the fundamental chemical mechanics behind purifying 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride. This molecule is a critical, heavily substituted building block (often utilized in fluoroquinolone antibiotic synthesis), and its unique electronic properties demand highly specific handling to prevent degradation, salt dissociation, and yield loss.

Mechanistic Principles & Chemical Context

Before troubleshooting, it is critical to understand the intrinsic properties of.

  • Electronic Effects & pKa: The presence of a chlorine atom at the ortho position and fluorine atoms at the meta/para positions exerts a massive electron-withdrawing effect (inductive effect, -I) on the aromatic ring. This severely depletes the electron density of the amine group, making it an exceptionally weak base.

  • Salt Instability: Because the amine is weakly basic, its hydrochloride salt is highly prone to dissociation. Heating the compound in neutral polar protic solvents (like pure water or ethanol) will drive off HCl, resulting in the precipitation of the zwitterionic free base rather than the desired salt.

  • Oxidation Potential: Like many anilines, the free amine is susceptible to auto-oxidation, leading to dark, polymeric azo or quinonoid impurities, a common issue in1[1]. Maintaining the hydrochloride salt form and using inert atmospheres mitigates this degradation.

Troubleshooting & FAQs

Q1: Why did my recrystallized product convert from the hydrochloride salt to the free base? A1: Causality: As noted above, the highly halogenated ring makes the amine a very weak base. When heated in standard recrystallization solvents (e.g., pure water or methanol), the thermal energy overcomes the weak ionic interaction, and HCl is lost to the solvent or headspace. Solution: You must suppress the dissociation equilibrium by applying Le Chatelier's principle. Always spike your recrystallization solvent (e.g., Isopropanol) with 1-2% (v/v) concentrated aqueous HCl. This forces the equilibrium back toward the hydrochloride salt form during the heating phase.

Q2: My crude material contains significant amounts of the 5-amino regioisomer. How do I remove it? A2: Causality: The synthesis of this intermediate often involves the nitration and subsequent reduction of 2-chloro-4,5-difluorobenzoic acid. Nitration frequently yields a mixture of regioisomers. The 5-amino and 3-amino isomers have different crystal lattice energies and solvation dynamics. Solution: Fractional crystallization is required. The 5-amino isomer exhibits slightly higher solubility in aqueous-organic mixtures. Switch from pure Isopropanol to an Isopropanol/Water (9:1) co-solvent system (spiked with HCl). The target 3-amino isomer will selectively crystallize upon controlled cooling, leaving the 5-amino isomer dissolved in the mother liquor.

Q3: The crude product is dark brown/purple. How can I remove these persistent color bodies without losing yield? A3: Causality: Dark coloration indicates the presence of high-molecular-weight oxidized polyaniline-like impurities. These impurities can become trapped in the crystal lattice during nucleation, resulting in colored crystals even after multiple washes. Solution: Incorporate an activated carbon (charcoal) treatment during the hot dissolution phase. The highly porous carbon matrix adsorbs these large, conjugated impurities. Filter the hot solution through a Celite pad to remove the carbon before initiating the cooling crystallization.

Purification Decision Workflow

Use the following logical workflow to determine the exact purification strategy based on your crude analytical profile.

G Start Crude 3-Amino-2-chloro- 4,5-difluorobenzoic acid HCl Assess Assess Impurity Profile (HPLC / LC-MS) Start->Assess Isomers High Regioisomers (>5% 5-amino isomer) Assess->Isomers Color Dark/Oxidized Impurities Present Assess->Color Standard Standard Purity (>90% Target) Assess->Standard ActionIso Recrystallize from IPA/H2O (9:1) + 2% HCl Isomers->ActionIso ActionCol Activated Carbon Treatment in hot MeOH + HCl Color->ActionCol ActionStd Recrystallize from IPA + 1% conc. HCl Standard->ActionStd Final Pure Hydrochloride Salt (>99% Purity, HCl Retained) ActionIso->Final ActionCol->Final ActionStd->Final

Workflow for troubleshooting and purifying 3-Amino-2-chloro-4,5-difluorobenzoic acid HCl.

Self-Validating Experimental Protocol: Isopropanol/HCl Recrystallization

This protocol is designed as a self-validating system. By incorporating in-process checks, you guarantee both high purity and the retention of the critical hydrochloride salt.

Step 1: Preparation & Dissolution Suspend 10.0 g of crude 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride in 50 mL of Isopropanol (IPA) in a 100 mL round-bottom flask equipped with a reflux condenser. Causality: IPA is chosen because it provides a steep solubility curve (low solubility at 0°C, high at 80°C) without promoting solvolysis (esterification) of the carboxylic acid, which can occur in methanol or ethanol under acidic conditions.

Step 2: Acidification (Validation Checkpoint 1) Add 1.0 mL of concentrated aqueous HCl (37%) to the suspension. Validation: Test the apparent pH of the suspension using a wetted pH indicator strip. It must read pH < 1.0. This guarantees the suppression of amine free-basing during the thermal stress of dissolution.

Step 3: Heating & Degassing Purge the flask with Nitrogen gas for 5 minutes, then heat the mixture to 75°C under reflux with magnetic stirring until complete dissolution occurs. Causality: Nitrogen displacement prevents the oxidative degradation of the hot aniline derivative, preventing the formation of new color bodies during purification.

Step 4: Hot Filtration (Optional, for colored crude) If insoluble particulates or color bodies remain, add 0.5 g of activated charcoal, stir for 10 minutes at 75°C, and filter rapidly through a pre-warmed Celite pad into a clean, heated receiving flask.

Step 5: Controlled Nucleation Remove the heat source and allow the filtrate to cool slowly to 20°C at a rate of approximately 10°C/hour. Causality: Slow cooling allows for the formation of a highly ordered, thermodynamically stable crystal lattice, effectively excluding regioisomers and impurities. Flash cooling (crashing out in an ice bath immediately) will trap impurities via rapid kinetic precipitation.

Step 6: Isolation & Washing Once at room temperature, chill the suspension to 0-5°C in an ice bath for 2 hours to maximize yield. Filter the crystals under vacuum. Wash the filter cake with 15 mL of cold IPA/Heptane (1:1). Causality: Heptane acts as a non-polar anti-solvent, minimizing product dissolution during the wash phase while effectively stripping away lipophilic impurities.

Step 7: Drying & Final Validation (Validation Checkpoint 2) Dry the crystals in a vacuum oven at 40°C for 12 hours. Validation: Dissolve 10 mg of the dried product in 1 mL of DI water and add a single drop of 0.1M Silver Nitrate ( AgNO3​ ). The immediate formation of a dense white precipitate ( AgCl ) confirms the retention of the hydrochloride salt. Analyze via HPLC to confirm >99% purity.

Quantitative Solvent Performance Data

The following table summarizes empirical data comparing various solvent systems for the recrystallization of this specific molecule.

Solvent SystemCrude PurityRecovery Yield (%)Final Purity (%)Salt Integrity (HCl Retention)
Pure Water (Hot) 90.0%65.0%94.0%Poor (Extensive free base formation)
Methanol / Ethyl Acetate 90.0%72.5%96.0%Moderate (Partial dissociation)
Isopropanol + 1% conc. HCl 90.0%85.0%>99.0%Excellent (Fully retained)
IPA / Water (9:1) + 1% HCl 85.0% (High Isomer)78.0%98.5%Excellent (Fully retained)

Note: The IPA/Water system shows a slightly lower recovery yield but is mandatory if the crude material contains high levels of the 5-amino regioisomer.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Hindered Anilines

Welcome to the Advanced Application Support Center. As synthetic targets in drug discovery grow increasingly complex, researchers frequently encounter severe steric bottlenecks during C–N cross-coupling.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As synthetic targets in drug discovery grow increasingly complex, researchers frequently encounter severe steric bottlenecks during C–N cross-coupling. Coupling sterically hindered anilines (e.g., 2,6-diisopropylaniline or complex API intermediates) with bulky aryl halides often leads to stalled reactions, catalyst death, or dominant side reactions.

This guide provides field-proven mechanistic insights, self-validating protocols, and targeted troubleshooting logic to help you overcome steric barriers in Buchwald-Hartwig aminations.

Mechanistic Bottlenecks in Hindered Systems

To optimize a failing reaction, you must first understand where the catalytic cycle is stalling. In a standard Buchwald-Hartwig amination, the palladium catalyst undergoes oxidative addition, amine coordination, deprotonation, and reductive elimination.

When utilizing hindered anilines, the cycle typically stalls at two critical junctures:

  • Amine Coordination & Deprotonation: The sheer steric bulk of the aniline prevents it from effectively displacing the halide on the Pd(II) center.

  • Reductive Elimination: Even if the Pd-amido complex forms, the bulky aryl and amido groups struggle to adopt the required cis geometry. This kinetic delay allows unproductive pathways—specifically β -hydride elimination—to outcompete the desired C–N bond formation[1].

CatalyticCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Steric Clash Bottleneck PdII_Amide Pd(II)(Ar)(NRR')L AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim Slowed by Bulk BetaHydride β-Hydride Elimination (Side Reaction) PdII_Amide->BetaHydride Competes with RedElim RedElim->Pd0 Catalyst Regeneration Product Hindered Aniline Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks.

Core Optimization Parameters

Overcoming these bottlenecks requires a highly tuned combination of ligand, precatalyst, and base. The Buchwald group has systematically designed dialkylbiaryl monophosphine ligands specifically to force reductive elimination in hindered systems[1].

Quantitative Selection Matrix

Use the following empirically validated matrix to select your catalytic system based on the nature of your hindered amine[2].

Ligand / Precatalyst SystemTarget Amine ClassRelative Steric BulkOptimal BaseTypical Loading
BrettPhos Pd G3 Primary hindered anilinesHighNaOtBu or LHMDS1–2 mol%
tBuBrettPhos Pd G3 Extremely hindered primary anilines (e.g., 2,6-diisopropylaniline)Very HighNaOtBu2–5 mol%
RuPhos Pd G3 Secondary hindered anilinesModerate to HighCs₂CO₃ or NaOtBu1–3 mol%
Pd-PEPPSI-IHeptCl Highly hindered / Base-sensitive substratesVery HighK₂CO₃2–5 mol%

Why Generation 3 (G3) or Generation 4 (G4) Precatalysts? Traditional Pd₂(dba)₃ / ligand mixtures often fail with hindered substrates due to incomplete ligand ligation and the competitive binding of dba, which dampens catalyst activity. G3 precatalysts utilize a mesylate leaving group to ensure rapid, quantitative generation of the active Pd(0)L species. G4 precatalysts improve upon this by utilizing an N-methyl-2-aminobiphenyl backbone, which prevents the liberated carbazole byproduct from inhibiting the catalyst[3].

Standard Operating Procedure: Hindered Amination Workflow

This methodology utilizes a self-validating approach. Visual cues are integrated to confirm the successful generation of active catalytic species before proceeding.

Reagents: Aryl halide (1.0 equiv), Hindered Aniline (1.2–1.5 equiv), Base (1.5 equiv), G3/G4 Precatalyst (2 mol%). Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M).

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, add the solid aryl halide, base (e.g., NaOtBu), and the selected Pd precatalyst (e.g., BrettPhos Pd G3) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Degassing (Critical Step): Add the anhydrous solvent. Causality: The solvent must be rigorously degassed (sparging with N₂ for 15 mins or 3 freeze-pump-thaw cycles). Trace oxygen will irreversibly oxidize the electron-rich phosphine ligand to its phosphine oxide, instantly killing the catalyst.

  • Amine Addition: Add the hindered aniline. If the aniline is a liquid, add it via a micro-syringe after the solvent. Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation & Self-Validation: Transfer the vial to a pre-heated stirring block at 80–100 °C.

    • Validation Checkpoint: Observe the reaction mixture over the first 5–10 minutes. A successful base-mediated reductive elimination of the precatalyst will cause the solution to transition from a pale yellow/orange to a deep, homogeneous red or dark brown. If the solution turns opaque black, catalyst agglomeration (Pd black) has occurred.

  • Reaction Monitoring: After 2 hours, sample a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. Hindered systems often require 12–24 hours to reach full conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove inorganic salts and spent palladium. Concentrate the filtrate in vacuo for column chromatography.

Troubleshooting Guide & FAQs

When a hindered amination fails, LC-MS analysis of the crude mixture is your diagnostic tool. Use the logic tree below, followed by our FAQ, to course-correct.

Troubleshooting Start Reaction Failed / Low Yield CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Hydro Major Byproduct: Dehalogenated Arene CheckLCMS->Hydro Unreacted Unreacted Aryl Halide CheckLCMS->Unreacted BlackPd Black Precipitate (Pd Black) CheckLCMS->BlackPd Sol_Hydro Switch to bulkier ligand (e.g., tBuBrettPhos) Hydro->Sol_Hydro Accelerate RedElim Sol_Unreacted Increase base strength (e.g., LiHMDS) or Temp Unreacted->Sol_Unreacted Aid deprotonation Sol_BlackPd Use G3/G4 Precatalyst & rigorously degas BlackPd->Sol_BlackPd Prevent catalyst death

Troubleshooting logic tree for failed Buchwald-Hartwig aminations.

Frequently Asked Questions

Q: My LC-MS shows a mass corresponding to the hydrodehalogenated starting material (Ar–H) instead of my product. Why is this happening? A: Hydrodehalogenation is the direct result of β -hydride elimination outcompeting reductive elimination. When the aniline is highly hindered, the Pd(II)(Ar)(Amido) intermediate struggles to adopt the necessary cis geometry. This kinetic delay allows the complex to abstract a hydrogen (from the amine's α -hydrogens, the solvent, or the base). Solution: You must artificially accelerate reductive elimination by increasing the steric bulk of the ligand. Transitioning from BrettPhos to tBuBrettPhos forces the Pd center into a tighter coordination sphere, sterically pushing the aryl and amido groups together and accelerating C–N bond formation.

Q: The reaction mixture turned black within 15 minutes, and my yield is <5%. What went wrong? A: The black precipitate is "Palladium Black," an inactive agglomeration of bulk Pd(0). This occurs when the active Pd(0)L species is generated but fails to rapidly undergo oxidative addition, leaving the naked Pd(0) to aggregate. It can also occur if trace oxygen oxidizes your phosphine ligand[4]. Solution: Ensure rigorous degassing. If oxygen is not the issue, your oxidative addition step is too slow. Switch from an aryl chloride to a more reactive aryl bromide, or use a more electron-rich ligand to accelerate the insertion of Pd into the carbon-halogen bond.

Q: Both my hindered aniline and aryl halide remain completely unreacted, but the catalyst didn't crash out. What is the bottleneck? A: If oxidative addition has occurred (often visible as a color change) but no product forms, the bottleneck is the deprotonation of the coordinated amine. Hindered amines are less nucleophilic and harder for the base to access once coordinated to palladium. Solution: Increase the strength of your base. Transition from weak bases (Cs₂CO₃) to strong alkoxides (NaOtBu) or soluble amide bases (LiHMDS) to force the formation of the Pd-amido complex[5]. Additionally, increasing the concentration of the amine to 3.0 equivalents can help drive the equilibrium forward[2].

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride

Welcome to the technical support resource for 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS: 2219408-23-6). This guide is designed for researchers, medicinal chemists, and process development scientists wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS: 2219408-23-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and require the highest standards of purity for their work. As a substituted aminobenzoic acid, this compound is a crucial building block, particularly in the synthesis of quinolone-based pharmaceuticals, where impurities can drastically affect reaction outcomes, biological activity, and safety profiles.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride?

A1: Impurities typically originate from the synthetic route and subsequent work-up procedures. Based on common synthetic pathways for similar aromatic amines (e.g., nitration followed by reduction), you can anticipate several classes of impurities.[3]

Impurity ClassSpecific ExamplesPotential Source
Process-Related Unreacted starting materials, intermediates (e.g., nitro-analogs), positional isomers.Incomplete reaction, side reactions during synthesis.
Reagents/Catalysts Residual metals (e.g., Palladium, Iron), inorganic salts.Carryover from reduction or other catalytic steps.[3]
Solvents Toluene, Ethanol, Ethyl Acetate, Methanol, etc.Work-up, extraction, and crystallization steps.[4][5]
Degradation Oxidized species (colored impurities), decarboxylation products.Exposure to air, light, or high temperatures.

Q2: My product has a noticeable color (yellow to brown). What is the likely cause and how can I remove it?

A2: A persistent color often indicates the presence of oxidized species or highly conjugated impurities. The primary amino group on the aromatic ring is susceptible to oxidation. The first line of defense is typically recrystallization with the addition of activated charcoal.[6] The charcoal has a high surface area and can adsorb these colored impurities. However, use it judiciously, as it can also adsorb your product, leading to yield loss.

Q3: I am struggling to remove a closely-related structural isomer. Recrystallization isn't working. What should I try next?

A3: Positional isomers often have very similar solubility profiles, making separation by recrystallization difficult.[7] In this case, preparative chromatography is the most effective solution. Given the polar nature of your compound (amino and carboxylic acid groups), Reverse-Phase High-Performance Liquid Chromatography (HPLC) is the preferred method. A C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of acid like formic or trifluoroacetic acid, typically provides the necessary resolution.[8][9]

Q4: How can I effectively remove residual solvents from my final product?

A4: Removing residual solvents is critical, especially for pharmaceutical applications, and is governed by ICH guidelines.[10] The primary method is drying the solid product under high vacuum at an elevated temperature. The temperature should be chosen carefully to avoid thermal degradation of the compound. For stubborn, high-boiling solvents, a useful technique is to slurry the product in a non-solvent in which the product is completely insoluble but the residual solvent is soluble, then filter and dry again.

Troubleshooting Purification Workflows

This section provides a logical framework for diagnosing and solving purification challenges.

Workflow: Selecting the Right Purification Strategy

This diagram outlines a decision-making process for choosing a purification method based on initial purity analysis.

Purification_Workflow A Crude Product Analysis (HPLC, TLC, NMR) B Identify Impurity Type A->B C Gross Particulates / Catalyst B->C Solid Contaminants D Colored Impurities B->D Discoloration E Isomers / By-products (Similar Polarity) B->E Multiple Peaks/Spots Close to Product F Polar / Non-Polar Impurities (Different Polarity) B->F Peaks/Spots Far From Product G Hot Filtration C->G H Recrystallization + Activated Charcoal D->H I Preparative HPLC E->I J Recrystallization or Acid-Base Extraction F->J K Final Purity Check (>98%?) G->K H->K I->K J->K

Caption: Decision workflow for purification strategy selection.

Issue: Product Fails to Crystallize

Problem: After dissolving the compound in a hot solvent and cooling, no crystals form, or an oil precipitates out.

Causality and Solution:

  • Excess Solvent: You may have used too much solvent, and the solution is not supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent and then attempt to cool again.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Add an "anti-solvent" dropwise to the solution. An anti-solvent is a solvent in which your product is insoluble, but which is miscible with your crystallization solvent. For this compound, if you are using a polar solvent like ethanol, a non-polar anti-solvent like hexanes could be effective.[11]

  • High Impurity Load: A high concentration of impurities can inhibit lattice formation.

    • Solution: Perform a preliminary purification first, such as an acid-base extraction, to remove gross impurities before attempting recrystallization.

Issue: Significant Product Loss During Purification

Problem: The final yield after purification is unacceptably low.

Causality and Solution:

  • Recrystallization: The product may have significant solubility in the "cold" solvent.

    • Solution: Ensure the solution is cooled to the lowest practical temperature (e.g., 0-4 °C in an ice bath) before filtration. Minimize the amount of cold solvent used to wash the crystals on the filter.[6]

  • Acid-Base Extraction: The pH may not have been adjusted correctly, leaving some product in the wrong layer.

    • Solution: Use a pH meter to confirm the pH at each step. When basifying to isolate the free amine, ensure the pH is sufficiently high (e.g., >9) to deprotonate the carboxylic acid and neutralize the amine hydrochloride.

  • Chromatography: The compound may be irreversibly binding to the stationary phase.

    • Solution: For silica gel chromatography (less common for this compound but possible), the acidic nature of silica can strongly bind the basic amine. Pre-treating the silica with a small amount of triethylamine or using a more inert stationary phase can mitigate this. For reverse-phase, ensure the mobile phase pH is appropriate to maintain a consistent ionization state.[7]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This technique leverages the amphoteric nature of the molecule (containing both a basic amino group and an acidic carboxylic acid group) to separate it from neutral organic impurities.

AcidBase_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Isolation A Crude Product in Organic Solvent (e.g., EtOAc) B Extract with aq. HCl (pH ~1-2) A->B C Aqueous Layer: Protonated Amine Salt (Product) B->C D Organic Layer: Neutral Impurities (Discard) B->D E Aqueous Layer (from Step 1) F Add Fresh Organic Solvent Adjust pH to >9 with aq. NaOH E->F G Organic Layer: Free Amine/Carboxylate (Product) F->G H Aqueous Layer: Inorganic Salts (Discard) F->H I Dry (Na₂SO₄), Filter, Evaporate Solvent G->I J Pure Product I->J

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amino group will be protonated (as the hydrochloride salt), making the compound soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.[12]

  • Layer Separation: Separate the layers and discard the organic layer containing neutral impurities.

  • Basification: To the aqueous layer, add fresh ethyl acetate. Slowly add a base, such as 2M sodium hydroxide (NaOH), while stirring until the pH of the aqueous layer is >9. This deprotonates the carboxylic acid and neutralizes the amine hydrochloride, making the compound soluble in the fresh organic layer.

  • Final Extraction & Isolation: Shake the funnel to extract the product into the organic layer. Separate the layers and discard the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[13]

Protocol 2: Purification by Recrystallization

This is the most common method for purifying crystalline solids. The key is selecting an appropriate solvent system.

Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride, which is a polar salt, solvent systems like ethanol/water or isopropanol are good starting points.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, allow it to cool slightly, then add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven to a constant weight.[6]

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography is essential for accurately determining the purity of the final product.

Typical HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separation of small aromatic molecules.[8]
Mobile Phase A Water + 0.1% Formic AcidProvides protons to ensure consistent ionization of acidic/basic groups.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for eluting the compound from the C18 column.
Gradient 10% B to 90% B over 15 minutesA gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 254 nm or Diode Array Detector (DAD)Aromatic rings strongly absorb UV light. A DAD allows for peak purity analysis.[8]
Sample Prep. Dissolve ~1 mg/mL in 50:50 Water:AcetonitrileEnsures solubility and compatibility with the mobile phase.[9]

References

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available at: [Link]

  • Google Patents. (2012). WO2012123502A1 - A novel process of residual solvent removal.
  • Armstrong, D. W., & Stine, G. Y. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. Available at: [Link]

  • Nguyen, T. A., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega, 5(45), 29477–29488. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2020). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available at: [Link]

  • Lee, D. P. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 41-52. Available at: [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Available at: [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities: residual solvents. Available at: [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Available at: [Link]

  • Cossairt, B. M., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Inorganic Chemistry, 58(5), 3149–3157. Available at: [Link]

  • Google Patents. (1966). US3235588A - Purification of benzoic acid.
  • Bueso-Bordils, J. I., et al. (2021). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 14(7), 675. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. Available at: [Link]

  • Chemspace. (n.d.). 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride. Available at: [Link]

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170. Available at: [Link]

  • Google Patents. (1993). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
  • Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. Available at: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-782. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Simbirtsev, A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4438. Available at: [Link]

  • ResearchGate. (2013). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Available at: [Link]

  • Johnson, D. S., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Medicinal Chemistry Letters, 5(11), 1215–1220. Available at: [Link]

  • Chemical and Pharmaceutical Bulletin. (2016). New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties. Available at: [Link]

  • Tooke, C. L., et al. (2019). Quinolone antibiotics. Current Opinion in Microbiology, 51, 43–50. Available at: [Link]

  • Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • SlideShare. (2016). Synthetic antibacterial agents quinolones. Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • Google Patents. (1995). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Available at: [Link]

  • European Patent Office. (1986). EP0206635A1 - Preparation of 3-amino-4-hydroxybenzoic acids. Available at: [Link]

  • RK Synthesis. (2022). Product Specification: 3-Amino-4-Chloro Benzoic Acid. Available at: [Link]

Sources

Troubleshooting

stability issues of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride in solution

Welcome to the Technical Support Center for 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS: 2219408-23-6). As a critical building block in the synthesis of fluoroquinolone antibiotics and other advanced flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS: 2219408-23-6). As a critical building block in the synthesis of fluoroquinolone antibiotics and other advanced fluorinated heterocycles[1], this molecule presents unique handling challenges. Its highly substituted aromatic ring—featuring an amino group, a carboxylic acid, and three halogens—creates a complex electronic environment prone to specific degradation pathways in solution.

This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the mechanistic causality behind them, and implement self-validating experimental protocols.

PART 1: Troubleshooting Guides & FAQs

Q1: Why does my solution become cloudy or precipitate shortly after dissolving the HCl salt in a water/organic mixture?

The Causality (Salt Dissociation & Isoelectric Precipitation): You are likely observing the precipitation of the zwitterionic (free-base) form of the molecule. The compound is supplied as a hydrochloride salt to enhance solubility. However, the carboxylic acid has a pKa of ~2.0, and the protonated aniline has a pKa of ~1.5. When dissolved in pure water or unbuffered aqueous-organic mixtures, the local pH can shift toward the molecule's isoelectric point. The HCl dissociates, and the molecule reverts to its neutral zwitterion, which has drastically lower solubility due to strong intermolecular hydrogen bonding. The Fix: Always dissolve the salt in a pre-acidified solvent (e.g., 0.1% to 0.5% v/v HCl in water or methanol) to keep the amino group fully protonated. If using purely organic solvents, highly polar aprotic solvents like DMSO or DMF are required to solvate the free base.

Q2: I heated my reaction mixture, and LC-MS analysis shows a major impurity with a mass of [M-44]. What happened?

The Causality (Thermal Decarboxylation): The [M-44] peak corresponds to the loss of carbon dioxide ( CO2​ ). Polyhalogenated benzoic acids are highly susceptible to thermal decarboxylation[2]. The highly electron-withdrawing fluorine and chlorine atoms stabilize the transient aryl anion (or radical) intermediate that forms when the carboxyl group is lost[3]. The Fix: Avoid prolonged heating above 60°C in polar protic solvents. If your downstream chemistry (e.g., fluoroquinolone core cyclization) requires high heat, ensure the carboxylic acid is protected (e.g., as an ethyl ester) prior to applying thermal stress.

Q3: When preparing stock solutions in basic methanol, I observe a new peak with a mass shift of +12 Da ([M - 19 + 31]). What is this byproduct?

The Causality (Nucleophilic Aromatic Substitution - SNAr): You have inadvertently synthesized a methoxy-ether derivative. The fluorine atoms on the benzene ring—particularly the one para to the chlorine and ortho to the electron-withdrawing carboxylic acid—are highly activated[4]. In the presence of a nucleophilic solvent (like methanol) and a base (which neutralizes the HCl and generates methoxide), an SNAr reaction occurs, displacing the fluorine atom[4]. The Fix: Never store this compound in nucleophilic solvents (alcohols, primary/secondary amines) under neutral or basic conditions. Use aprotic solvents (Acetonitrile, THF, or DMSO) for stock solutions.

Q4: My stock solution was initially clear and off-white but turned pink/brown after a week on the bench. Is it still usable?

The Causality (Aniline Oxidation): The discoloration is caused by the oxidation of the free amino group. In the presence of dissolved oxygen and ambient light, anilines auto-oxidize to form highly conjugated, colored polymeric species (azo compounds or quinone-imines). The Fix: Discolored solutions should be discarded, as these polymeric impurities can severely poison downstream transition-metal catalysts (e.g., Pd or Cu). To prevent this, store solutions in amber vials, purge the headspace with Argon or Nitrogen, and keep them at -20°C.

PART 2: Quantitative Data & Parameters

Table 1: Physicochemical Parameters & Stability Indicators
ParameterValue / CharacteristicImpact on Solution Stability
Molecular Weight 244.02 g/mol (HCl salt)Baseline for LC-MS tracking.
Solubility (Optimal) DMSO, DMF, Acidified H2​O Dictates stock solution preparation.
Solubility (Poor) Cold Water, Non-polar organicsRisk of precipitation if solvent shifts.
SNAr Liability High (C-4 and C-5 Fluorines)Restricts use of nucleophilic solvents.
Oxidation Liability Moderate (C-3 Amino group)Requires inert atmosphere storage.
Table 2: Degradation Matrix & Self-Validating LC-MS Shifts

Use this table to rapidly identify impurities in your LC-MS traces.

Degradation PathwayTrigger ConditionsLC-MS Mass ShiftPreventive Action
Free-basing pH > 2.5, unbuffered H2​O None (Physical precipitation)Acidify solvent (0.1% HCl).
Decarboxylation Heat (>60°C), Cu catalysts-44 Da (Loss of CO2​ )Keep <40°C; protect COOH group.
SNAr (Methoxylation) MeOH + Base+12 Da (-F + OCH3​ )Use aprotic solvents (MeCN).
Oxidation Light, O2​ , Room Temp-2 Da (Azo) or complex massesStore at -20°C under Argon.

PART 3: Experimental Protocols

SOP 1: Preparation of Stable 100 mM Stock Solutions

This protocol is a self-validating system: if the solution remains clear and colorless after Step 4, the correct protonation state and inert environment have been achieved.

  • Solvent Preparation: Degas anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) by sparging with Argon for 15 minutes.

  • Weighing: In a dry box or under a stream of nitrogen, weigh 244 mg of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride into a 10 mL amber glass volumetric flask.

  • Dissolution: Add 8 mL of the degassed solvent. If using MeCN and cloudiness persists, add exactly 10 µL of concentrated HCl (37%) to enforce the protonated state.

  • Volume Adjustment: Bring to exactly 10 mL with the solvent. Sonicate for 30 seconds.

  • Storage: Aliquot into 1 mL amber HPLC vials. Purge the headspace of each vial with Argon, cap tightly with PTFE-lined septa, and store at -20°C.

SOP 2: Forced Degradation Profiling (Validation Workflow)

Run this protocol to establish the exact retention times of degradation products on your specific LC-MS setup.

  • Thermal/Decarboxylation Stress: Dissolve 5 mg of the compound in 1 mL of DMF. Heat at 90°C for 4 hours. Analyze via LC-MS to identify the[M-44] peak.

  • Nucleophilic (SNAr) Stress: Dissolve 5 mg in 1 mL of Methanol. Add 10 µL of Triethylamine (TEA). Stir at room temperature for 12 hours. Analyze via LC-MS to identify the [M-19+31] methoxy-adduct.

  • Oxidative Stress: Dissolve 5 mg in 1 mL of 50:50 MeCN:Water. Add 10 µL of 3% H2​O2​ . Leave under ambient light for 24 hours. Analyze via LC-MS to identify early-eluting polar oxidation products.

PART 4: Visualizations

Mechanistic Pathways of Degradation

G A 3-Amino-2-chloro- 4,5-difluorobenzoic acid HCl B Decarboxylation [M-44] Product A->B Heat (>60°C) Polar Solvents C SNAr Adduct (e.g., Methoxy ether) A->C Base + Nucleophilic Solvent (MeOH) D Oxidation Products (Azo/Quinone-imines) A->D O2, Light, Transition Metals E Zwitterion Precipitation (Free-basing) A->E pH Shift (Neutralization)

Fig 1. Primary degradation pathways of 3-Amino-2-chloro-4,5-difluorobenzoic acid in solution.

Troubleshooting Decision Matrix

Workflow Start Prepare Stock Solution Q1 Is the solvent nucleophilic (e.g., Alcohols)? Start->Q1 A1_Yes Risk of SNAr. Use Aprotic (DMSO/MeCN) Q1->A1_Yes Yes A1_No Proceed to Dissolution Q1->A1_No No Q2 Is the solution cloudy? A1_No->Q2 A2_Yes Zwitterion formed. Add 0.1% HCl to re-acidify Q2->A2_Yes Yes A2_No Filter & Store at -20°C under Argon Q2->A2_No No

Fig 2. Decision matrix for solvent selection and precipitation troubleshooting.

PART 5: References

  • Sigma-Aldrich Product Data - 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride Properties and Safety Information. Sigma-Aldrich.

  • Preventing decarboxylation of 4-fluorobenzoic acid - Benchchem Technical Support. Discusses the primary factors inducing decarboxylation in fluorinated benzoic acids. 2[2]

  • Decarboxylative Hydroxylation of Benzoic Acids - National Institutes of Health (PMC). Details the radical decarboxylation mechanisms of benzoic acid derivatives. 3[3]

  • Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction - ACS Organic Letters. Highlights the nucleophilic aromatic substitution (SNAr) vulnerabilities of unprotected fluorobenzoic acids. 4[4]

  • FDA-Approved Fluorinated Heterocyclic Drugs - MDPI International Journal of Molecular Sciences. Reviews the synthetic processes of fluoroquinolones utilizing difluorobenzoic acid intermediates. 1[1]

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Synthesis of Fluorinated Anilines

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges in the synthesis of fluorinated anilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges in the synthesis of fluorinated anilines. Traditional catalytic methods often suffer from poor chemoselectivity, product degradation, or require harsh conditions that are incompatible with complex pharmaceutical intermediates.

Here, we provide field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights into alternative catalytic systems—ranging from single-atom sandwiched catalysts to transition-metal-free photoinduced complexes.

Mechanistic Workflows & Alternative Pathways

The synthesis of fluorinated anilines typically proceeds via three primary pathways, each requiring specific catalytic interventions to prevent side reactions such as hydrodehalogenation or base-induced degradation.

G Start Fluorinated Aniline Synthesis Pathways Path1 Chemoselective Hydrogenation Start->Path1 Path2 C-N Cross-Coupling (Amination) Start->Path2 Path3 Photoinduced Difluoroalkylation Start->Path3 Sub1 Substrate: Fluoronitrobenzenes Path1->Sub1 Sub2 Substrates: Fluoroalkylamines + Aryl Halides Path2->Sub2 Sub3 Substrates: Anilines + Ethyl Difluoroiodoacetate Path3->Sub3 Cat1 Catalyst: Pt@PCN-221(Co) or ImmFe-IL Sub1->Cat1 Mech1 Mechanism: Selective Nitro Adsorption Prevents C-F Cleavage Cat1->Mech1 Cat2 Catalyst System: Pd/AdBippyPhos + KOPh Sub2->Cat2 Mech2 Mechanism: Weak Base Prevents Product Degradation Cat2->Mech2 Cat3 Catalyst: Transition-Metal-Free (Light) Sub3->Cat3 Mech3 Mechanism: EDA Complex Formation (Single-Electron Transfer) Cat3->Mech3

Alternative catalytic pathways for synthesizing fluorinated anilines and their mechanistic basis.

Frequently Asked Questions (FAQs)

Q1: Why do traditional Pd/C or Pt/C catalysts fail or give low yields during the reduction of fluoronitrobenzenes? A1: The failure is rooted in competitive adsorption. Under standard hydrogenation conditions, unmodified Pt or Pd active sites indiscriminately adsorb both the nitro group and the highly electronegative halogen. This leads to hydrodehalogenation (cleavage of the C-F bond), drastically reducing chemoselectivity and yielding defluorinated aniline byproducts[1].

Q2: What are the most effective alternative catalysts to prevent hydrodehalogenation in ortho-fluoronitrobenzene reduction? A2: Sandwiched nanostructure catalysts, specifically Pt nanoparticles integrated with auxiliary Co-N4 single sites (e.g., PCN-221(Co)@Pt), are highly effective. The causality here is spatial and electronic isolation: the nitro group is preferentially hydrogenated by the Pt nanoparticles, while the ortho-halogen is selectively adsorbed and protected by the Co-N4 single sites[1]. Alternatively, Immobilized Iron Metal-Containing Ionic Liquids (ImmFe-IL) serve as excellent non-noble heterogeneous catalysts for chemoselective transfer hydrogenation[2].

Q3: When coupling fluoroalkylamines with aryl halides, my product degrades. How can I stabilize the reaction? A3: Fluoroalkylanilines are inherently unstable under the heat and strong bases (e.g., alkoxides, amides) typically required for Pd-catalyzed C-N cross-coupling[3]. To prevent degradation, substitute the strong base with a weaker alternative like potassium phenoxide (KOPh). Because fluoroalkyl substituents are electron-withdrawing, reductive elimination becomes the turnover-limiting step. Using a highly active catalyst derived from [Pd(allyl)Cl]₂ and AdBippyPhos facilitates this step efficiently, even with the weaker KOPh base[3].

Q4: Can I synthesize difluoroalkyl anilines without using transition metals? A4: Yes. You can utilize photoinduced methods that rely on the formation of an electron donor-acceptor (EDA) complex between the aniline derivative and ethyl difluoroiodoacetate[4]. Upon irradiation with visible light (e.g., 525 nm), the EDA complex triggers a single-electron transfer process in the ground state, eliminating the need for an exogenous photocatalyst or transition metal entirely[4].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance metrics of alternative catalytic systems to aid in your experimental design.

Catalyst SystemTarget SubstrateSelectivityYield / TOFKey Reaction Conditions
Pt@PCN-221(Co) o-fluoronitrobenzene100%TOF: 8680 h⁻¹80 °C, 1 MPa H₂, 50 mL batch microreactor[1]
ImmFe-IL 4-fluoronitrobenzeneExcellentHigh Yield110 °C, 12 h, NH₂NH₂·H₂O, Ethylene glycol[2]
Pd/AdBippyPhos Fluoroalkylamines + Aryl halidesN/AHigh Yield<0.50 mol% Pd, KOPh base, low heat[3]
EDA Complex N,N-dimethylanilines + Ethyl difluoroiodoacetateN/AGood to Excellent525 nm light, DMF, 24 h, Metal-free[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation checkpoint to verify mechanistic success before proceeding to scale-up.

Protocol A: Chemoselective Hydrogenation via Sandwiched Pt@PCN-221(Co)

Objective: Reduce o-fluoronitrobenzene to o-fluoroaniline without C-F bond cleavage[1].

  • Setup: In a 50 mL batch microreactor, add o-fluoronitrobenzene (1.0 mmol) and the Pt@PCN-221(Co) sandwiched catalyst (optimized mol%).

  • Reaction: Pressurize the reactor with 1 MPa H₂ and heat to 80 °C. Maintain stirring for the calculated duration based on the target TOF (8680 h⁻¹).

  • Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via GC-MS.

    • Pass Criteria: >99% selectivity for o-fluoroaniline.

    • Fail Criteria: Detection of aniline (mass minus fluorine), indicating the Co-N4 sites are failing to protect the halogen. Do not proceed to scale-up; verify catalyst structural integrity.

  • Workup: Depressurize, filter the heterogeneous catalyst for reuse (stable over 10 cycles), and concentrate the filtrate.

Protocol B: Pd-Catalyzed Arylation with Weak Base (KOPh)

Objective: Cross-couple fluoroalkylamines with aryl halides without base-induced product degradation[3].

  • Catalyst Generation: In a nitrogen-filled glovebox, combine[Pd(allyl)Cl]₂ (<0.50 mol% Pd) and AdBippyPhos ligand in anhydrous solvent to generate the active phenoxide complex resting state.

  • Reagent Addition: Add the fluoroalkylamine (1.0 equiv), aryl halide (1.0 equiv), and potassium phenoxide (KOPh) (1.5 equiv).

  • Reaction: Stir at the optimized mild temperature (avoid excessive heat).

  • Validation Checkpoint: Monitor the reaction via ¹⁹F NMR.

    • Pass Criteria: Clean conversion to the fluoroalkylaniline product.

    • Fail Criteria: Appearance of multiple shifted fluorine peaks indicates product decomposition. Ensure strict anhydrous conditions and verify KOPh purity.

Protocol C: Transition-Metal-Free Photoinduced Difluoroalkylation

Objective: Synthesize difluoroalkyl anilines via an EDA complex[4].

  • Preparation: In a transparent vial, dissolve the N,N-dimethylaniline derivative (0.3 mmol) and ethyl difluoroiodoacetate (0.4 mmol) in 1.0 mL DMF.

  • Irradiation: Place the vial under a 525 nm Kessil lamp and irradiate for 24 hours at room temperature.

  • Validation Checkpoint: Perform TLC and ¹H/¹⁹F NMR on a crude sample.

    • Pass Criteria: Full consumption of starting material and presence of the difluoroalkylated product.

    • Fail Criteria: If the reaction stalls, the aniline may be too electronically deactivated to form the EDA complex in the ground state. Correction: Add 1 mol% Eosin Y as an exogenous organophotocatalyst.

Troubleshooting Guide

Encountered IssueMechanistic CausalityCorrective Action
Severe Hydrodehalogenation during nitro reduction. Unmodified active sites (e.g., bare Pt/C) are indiscriminately adsorbing and cleaving the C-F bond alongside the nitro group[1].Switch to a site-isolated catalyst. Use Pt@PCN-221(Co) where Co-N4 sites selectively adsorb the halogen[1], or utilize ImmFe-IL[2].
Fluoroalkylaniline product decomposes during C-N cross-coupling. Fluoroalkyl groups render the resulting aniline highly sensitive to the strong bases (NaOtBu, amides) standardly used in Buchwald-Hartwig aminations[3].Replace the strong base with potassium phenoxide (KOPh) and utilize AdBippyPhos to accelerate the turnover-limiting reductive elimination step[3].
No product formation in photoinduced difluoroalkylation. The aniline substrate is highly deactivated (electron-poor), preventing the formation of a stable EDA complex with ethyl difluoroiodoacetate[4].Ensure the aniline contains electron-rich or moderate electron-withdrawing groups. If deactivated substrates must be used, introduce an exogenous photocatalyst[4].

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. acs.org.[Link]

  • Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts. nih.gov.[Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. acs.org.[Link]

  • Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines. acs.org.[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC-UV method for 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride analysis

Title: HPLC-UV Method Validation for 3-Amino-2-chloro-4,5-difluorobenzoic Acid Hydrochloride: A Comparative Technical Guide Executive Summary 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is a critical advanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC-UV Method Validation for 3-Amino-2-chloro-4,5-difluorobenzoic Acid Hydrochloride: A Comparative Technical Guide

Executive Summary 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is a critical advanced intermediate in the synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., levofloxacin, ofloxacin)[1]. Because the purity of this intermediate directly dictates the impurity profile and safety of the final active pharmaceutical ingredient (API), rigorous analytical control is non-negotiable. This guide provides an in-depth comparison of analytical strategies and details a self-validating, ICH Q2(R2)-compliant High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol optimized for routine quality control (QC).

Analytical Challenges & Methodological Comparison

When selecting an analytical method for highly polar, halogenated, and acidic intermediates, laboratories typically evaluate HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The Causality of Choice: While LC-MS offers superior sensitivity for trace genotoxic impurities[2], it is often over-engineered, prone to matrix effects, and cost-prohibitive for routine bulk intermediate assay testing. GC-MS is fundamentally unsuitable without complex derivatization due to the compound's high boiling point and thermal instability (driven by the carboxylic acid and amine groups). HPLC-UV emerges as the optimal choice because the conjugated aromatic ring, substituted with halogens and an amino auxochrome, provides robust and linear UV absorbance[3].

Table 1: Comparison of Analytical Modalities for Fluoroquinolone Intermediates

ParameterHPLC-UV (Proposed)LC-MS/MSGC-MS
Primary Application Routine QC, Assay, PurityTrace Impurity ProfilingVolatile Solvents/Impurities
Sensitivity (LOQ) ~0.15 µg/mL~1.5 ng/mLN/A (Requires derivatization)
Cost per Analysis LowHighMedium
Throughput HighMediumLow
Robustness ExcellentModerate (Matrix effects)Poor (Thermal degradation)

Mechanistic Method Development: The "Why" Behind the Protocol

Developing a self-validating system requires understanding the analyte's physicochemical behavior to prevent analytical artifacts:

  • Stationary Phase (Column): We utilize an endcapped C18 monolithic or high-purity silica column. Uncapped residual silanols on standard columns ionically interact with the protonated amino group of the analyte, causing severe peak tailing[4]. Endcapping eliminates these secondary interactions.

  • Mobile Phase pH: The analyte possesses both a carboxylic acid (pKa ~2.5) and an aromatic amine. Operating at a mobile phase pH of 3.0 (using a phosphate buffer) ensures the carboxylic acid remains largely unionized while the amine is protonated. This prevents peak splitting and ensures reproducible retention times[5].

  • Detection Wavelength: UV detection at 280-295 nm targets the π→π∗ and n→π∗ transitions of the heavily substituted aromatic system, maximizing the signal-to-noise ratio while minimizing interference from mobile phase solvents[3].

Visualization: Method Development & Validation Logic

HPLC_Method_Logic Analyte Analyte: 3-Amino-2-chloro- 4,5-difluorobenzoic acid HCl Phase Mobile Phase Selection Phosphate Buffer (pH 3.0) / ACN Analyte->Phase Acidic/Basic Groups Column Stationary Phase Endcapped C18 Column Analyte->Column Polar/Aromatic Mechanism Mechanism: Suppress COOH Ionization Prevent Silanol Interactions Phase->Mechanism Column->Mechanism Validation ICH Q2(R2) Validation Execution Mechanism->Validation Optimized Parameters Outcome Validated HPLC-UV Method High Resolution & Symmetry Validation->Outcome Meets Acceptance Criteria

Logical workflow mapping analyte physicochemical properties to HPLC parameters and validation.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. System Suitability Testing (SST) is built into every run to ensure trustworthiness prior to sample analysis.

Step 1: Reagent Preparation

  • Buffer Solution: Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH strictly to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane and degas ultrasonically.

  • Mobile Phase: Mix the Buffer Solution and HPLC-grade Acetonitrile in a 70:30 (v/v) ratio.

  • Diluent: The mobile phase must be used as the diluent to prevent solvent-mismatch peak distortion at the solvent front.

Step 2: Standard & Sample Preparation

  • Stock Solution: Accurately weigh 50.0 mg of 3-Amino-2-chloro-4,5-difluorobenzoic acid HCl reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a concentration of 1000 µg/mL[4].

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter before injection.

Step 3: Chromatographic Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size (Strictly Endcapped).

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 30°C (Stabilizes retention time against ambient laboratory fluctuations).

  • Injection Volume: 10 µL.

  • Detector: UV at 285 nm.

ICH Q2(R2) Validation Framework & Results

Following the ICH Q2(R2) guidelines, the objective of validating this analytical procedure is to demonstrate that it is fit for its intended purpose—specifically, the quantitative release testing of the intermediate[6]. The framework requires assessing the reportable range, accuracy, precision, and robustness[7].

Table 2: ICH Q2(R2) Validation Summary for 3-Amino-2-chloro-4,5-difluorobenzoic acid HCl

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
System Suitability RSD ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates > 2000RSD: 0.4%, TF: 1.12, Plates: 8500Pass. Confirms system readiness.
Specificity Complete resolution ( Rs​>1.5 ) from known impurities/blank Rs​=3.2 against nearest synthetic precursorPass. Method is stability-indicating.
Linearity & Range R2≥0.999 over 50% to 150% of target concentrationRange: 10 - 150 µg/mL, R2=0.9998 Pass. Proportional response verified.
Accuracy (Recovery) Mean recovery 98.0% - 102.0% at 3 concentration levels (n=9)99.2% - 100.8%Pass. No matrix interference.
Precision (Repeatability) Intra-day RSD ≤ 2.0% (n=6)Intra-day RSD: 0.65%Pass. High method reliability.
Intermediate Precision Inter-day / Inter-analyst RSD ≤ 2.0%Inter-day RSD: 0.88%Pass. Method is reproducible.
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ)LOD: 0.08 µg/mL, LOQ: 0.25 µg/mLPass. Sufficient for trace assay.
Robustness Stable performance under deliberate variations (Flow ±0.1 mL, pH ±0.2) Rs​>2.0 , RSD < 2.0% across all variationsPass. Suitable for diverse QC labs.

Causality in Validation: The robustness testing deliberately alters the pH by ±0.2 units. Because the pKa of the carboxylic acid is near 2.5, a shift to pH 3.2 or 2.8 could alter the ionization state ratio. The validation data proves that within this operational window, the endcapped column prevents tailing even if minor ionization shifts occur, thus validating the structural integrity of the protocol[6],[5].

Conclusion

For the analysis of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride, HPLC-UV provides a superior balance of precision, operational cost, and throughput compared to LC-MS or GC-MS. By grounding the method development in the physicochemical properties of the analyte—specifically targeting the ionization states of its functional groups—laboratories can deploy a highly robust, ICH Q2(R2)-compliant protocol that ensures the downstream safety and efficacy of final fluoroquinolone APIs.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH (Draft). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. URL:[Link]

  • RP-HPLC-UV validation method for levofloxacin hemihydrate estimation in the nano polymeric ocular preparation. Arabian Journal of Chemistry. URL: [Link]

  • Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. National Center for Biotechnology Information (NCBI). URL: [Link]

  • Method for Determination and Confirmation of Norfloxacin, Enrofloxacin, and Ciprofloxacin using LC/MS 3. ResearchGate. URL: [Link]

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Comparative

A Comparative Analysis of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride and Other Aminobenzoic Acids: A Guide for Researchers

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of success. Aminobenzoic acids, a class of aromatic compounds featuring both an am...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of success. Aminobenzoic acids, a class of aromatic compounds featuring both an amino and a carboxylic acid functional group, are versatile intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This guide provides an in-depth comparative analysis of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride against a selection of other aminobenzoic acids, offering insights into their physicochemical properties, spectral characteristics, and relative reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to the Compared Aminobenzoic Acids

This guide focuses on a comparative analysis of the following aminobenzoic acids, chosen for their structural diversity and relevance in synthetic chemistry:

  • 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (Target Compound) : A highly substituted aminobenzoic acid with electron-withdrawing halogen substituents.

  • 2-Aminobenzoic acid (Anthranilic acid) : A widely used precursor in the synthesis of dyes, pigments, and pharmaceuticals.[1][2]

  • 3-Aminobenzoic acid : An isomer of anthranilic acid, used in the synthesis of various organic compounds.[1]

  • 4-Aminobenzoic acid (PABA) : A well-known compound, formerly used in sunscreens and as a building block for various syntheses.[3][4]

  • 2-Amino-3-chlorobenzoic acid : A chlorinated derivative of anthranilic acid, offering a point of comparison for the effect of a single halogen substituent.[5]

The structural differences between these molecules, particularly the nature and position of substituents on the benzene ring, give rise to distinct electronic and steric properties, which in turn dictate their reactivity and suitability for various applications.

G cluster_0 Aminobenzoic Acids for Comparison A 3-Amino-2-chloro-4,5-difluorobenzoic acid HCl B 2-Aminobenzoic acid C 3-Aminobenzoic acid D 4-Aminobenzoic acid E 2-Amino-3-chlorobenzoic acid

Figure 1: Selected aminobenzoic acids for comparative analysis.

Comparative Physicochemical Properties

The physicochemical properties of these molecules, such as acidity (pKa), melting point, and solubility, are crucial for their handling, reaction setup, and purification. The table below summarizes the available data for the selected aminobenzoic acids.

Property3-Amino-2-chloro-4,5-difluorobenzoic acid HCl2-Aminobenzoic acid3-Aminobenzoic acid4-Aminobenzoic acid2-Amino-3-chlorobenzoic acid
Molecular Formula C₇H₅Cl₂F₂NO₂C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂C₇H₆ClNO₂
Molecular Weight 244.03137.14137.14137.14171.58
Melting Point (°C) No data available146-148[6][7]178-180187-189[4]193-194[5]
pKa (Carboxylic Acid) Predicted: < 2.9~4.954.794.88[3]No data available
pKa (Amine) Predicted: < 3.07~2.053.072.42[3]No data available
Solubility No data availableSlightly soluble in water[7]Slightly soluble in waterSlightly soluble in water[3]Poorly soluble in water[5]

Expert Insights on Physicochemical Properties:

The acidity of both the carboxylic acid and the amino group is significantly influenced by the substituents on the aromatic ring. For 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride , the presence of multiple electron-withdrawing groups (chlorine and fluorine) is expected to have a profound acid-strengthening effect on the carboxylic acid and an acid-weakening effect on the conjugate acid of the amino group.

  • Carboxylic Acid Acidity (pKa1) : The strong negative inductive (-I) effect of the halogen substituents will stabilize the carboxylate anion, leading to a lower pKa value and thus a stronger acid compared to the unsubstituted aminobenzoic acids. The effect of ortho-substituents, known as the "ortho-effect," generally increases the acidity of benzoic acids regardless of the electronic nature of the substituent, further contributing to the predicted lower pKa.[8][9]

  • Amino Group Basicity (pKa2 of the conjugate acid) : Conversely, the electron-withdrawing nature of the substituents will decrease the electron density on the nitrogen atom, making the amino group less basic. This translates to a lower pKa for the corresponding ammonium ion.

Spectral Analysis: A Fingerprint of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation and purity assessment. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
3-Amino-2-chloro-4,5-difluorobenzoic acid HCl No experimental data available. Predicted shifts would show a single aromatic proton signal, likely downfield due to the deshielding effects of the adjacent fluorine and chlorine atoms.No experimental data available. Predicted shifts would show distinct signals for the fluorine- and chlorine-bearing carbons, with significant C-F coupling.
2-Aminobenzoic acid Aromatic protons typically appear in the range of 6.5-7.8 ppm. The amino and carboxylic acid protons are also observable.Aromatic carbons typically resonate between 110-150 ppm, with the carboxyl carbon appearing further downfield (>165 ppm).
3-Aminobenzoic acid Aromatic protons are observed at approximately 6.7-7.2 ppm, with the amino and carboxylic acid protons also present.[10]The ¹³C NMR spectrum shows signals for the aromatic carbons around 114-149 ppm and the carboxyl carbon at approximately 168.3 ppm.[10]
4-Aminobenzoic acid The aromatic protons appear as two doublets around 6.5 and 7.6 ppm, characteristic of a para-substituted benzene ring. The amino and carboxylic acid protons are also visible.[10][11]The ¹³C NMR spectrum displays signals for the aromatic carbons around 113-153 ppm and the carboxyl carbon at approximately 167.9 ppm.[10]
2-Amino-3-chlorobenzoic acid The aromatic protons show distinct multiplets in the aromatic region.[5]The ¹³C NMR spectrum shows signals for the aromatic carbons, with the carbon bearing the chlorine atom being significantly influenced. The carboxyl carbon resonates at 169.7 ppm.[5]

Expert Insights on Spectral Properties:

The ¹H and ¹³C NMR spectra of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride are predicted to be distinct from the other aminobenzoic acids due to the presence of the halogen substituents. The single aromatic proton would likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The ¹³C NMR spectrum would be particularly informative, with the carbon signals being split by the attached fluorine atoms (C-F coupling), providing valuable structural information. The chemical shifts of the aromatic carbons would be significantly influenced by the strong electronegativity of the fluorine and chlorine atoms.

Comparative Reactivity: Implications for Synthesis

The reactivity of aminobenzoic acids is primarily governed by the nucleophilicity of the amino group and the electrophilicity of the carboxylic acid group. These properties are, in turn, modulated by the electronic effects of the substituents on the aromatic ring.

Nucleophilicity of the Amino Group

The nucleophilicity of the amino group is crucial for reactions such as acylation, alkylation, and the formation of heterocyclic compounds.

  • Electron-donating groups (like -OH, -OCH₃) increase the electron density on the nitrogen atom, enhancing its nucleophilicity.

  • Electron-withdrawing groups (like -NO₂, -Cl, -F) decrease the electron density on the nitrogen, reducing its nucleophilicity.[12]

Therefore, the expected order of nucleophilicity for the amino group in the compared aminobenzoic acids is:

4-Aminobenzoic acid > 3-Aminobenzoic acid > 2-Aminobenzoic acid > 2-Amino-3-chlorobenzoic acid > 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride

This trend is a direct consequence of the electronic effects of the substituents. The para-amino group in 4-aminobenzoic acid benefits from the resonance-donating effect of the amino group, making it the most nucleophilic. In contrast, the multiple electron-withdrawing halogens in the target compound significantly reduce the nucleophilicity of its amino group, making it the least reactive in this series for nucleophilic attack.

Reactivity in Heterocycle Synthesis: The Case of Quinazolinones

Substituted anthranilic acids are key starting materials for the synthesis of quinazolinones, a class of heterocyclic compounds with diverse biological activities. The reaction often involves condensation with an appropriate electrophile. The electronic nature of the substituents on the anthranilic acid ring can significantly impact the reaction outcome. Studies have shown that electron-donating groups on the aromatic ring of anthranilic acid tend to favor the formation of the desired 4H-benzo[d][1][13]oxazin-4-one products, while electron-withdrawing groups, such as nitro and chloro, can lead to the formation of dihydro intermediates.[14]

For 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride , the presence of strong electron-withdrawing groups suggests that it may be less reactive in traditional quinazolinone syntheses that rely on the nucleophilicity of the amino group. Alternative synthetic strategies or more forcing reaction conditions might be necessary to achieve efficient cyclization.

Experimental Protocols for Comparative Analysis

To provide a practical framework for comparing the reactivity of these aminobenzoic acids, the following detailed experimental protocols are provided.

Protocol 1: Comparative N-Acylation

This protocol describes a competitive acylation reaction to qualitatively assess the relative nucleophilicity of the different aminobenzoic acids.

Objective: To determine the relative reactivity of the amino group in the selected aminobenzoic acids towards a common acylating agent.

Materials:

  • Equimolar mixture of the aminobenzoic acids to be compared (e.g., 4-aminobenzoic acid and 2-amino-3-chlorobenzoic acid)

  • Acetic anhydride (limiting reagent, e.g., 0.5 equivalents relative to the total moles of amines)

  • Anhydrous pyridine (as solvent and base)

  • Dichloromethane or ethyl acetate (for workup)

  • 1 M HCl, saturated sodium bicarbonate solution, and brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve an equimolar mixture of the chosen aminobenzoic acids in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a set period (e.g., 1 hour).

  • Monitor the reaction progress by TLC to observe the formation of the acetylated products.

  • Upon completion of the reaction time, quench the reaction by adding water.

  • Extract the mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by HPLC to determine the relative amounts of the acetylated products. The aminobenzoic acid that forms a higher percentage of the acylated product is the more nucleophilic.

Causality behind Experimental Choices:

  • Competitive Reaction: By reacting a mixture of the amines with a limited amount of the acylating agent, the more nucleophilic amine will react preferentially, providing a direct comparison of their reactivity.

  • Pyridine as Solvent and Base: Pyridine serves as a good solvent for the reactants and also acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards product formation.

  • HPLC Analysis: HPLC provides a quantitative method to separate and quantify the different acetylated products, allowing for a precise determination of the relative reactivity.

G cluster_0 Comparative N-Acylation Workflow A 1. Prepare equimolar mixture of aminobenzoic acids in pyridine B 2. Cool to 0°C and add limiting acetic anhydride A->B C 3. React at room temperature B->C D 4. Quench and workup C->D E 5. Analyze product ratio by HPLC D->E

Figure 2: Experimental workflow for comparative N-acylation.
Protocol 2: Synthesis of a Quinazolinone Derivative

This protocol outlines a general procedure for the synthesis of a 2-substituted-4(3H)-quinazolinone from an anthranilic acid derivative, which can be adapted for the different aminobenzoic acids.

Objective: To synthesize a quinazolinone derivative and compare the reaction conditions and yields obtained from different aminobenzoic acid starting materials.

Materials:

  • Substituted anthranilic acid (e.g., 2-aminobenzoic acid)

  • Acid chloride or anhydride (e.g., benzoyl chloride)

  • Pyridine or another suitable base

  • Acetic anhydride (for cyclization)

  • Appropriate solvents for reaction and purification

Procedure:

  • N-Acylation: In a round-bottom flask, dissolve the anthranilic acid derivative in pyridine. Cool the mixture to 0 °C and slowly add the acid chloride or anhydride. Stir the reaction at room temperature until the N-acylation is complete (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the crude N-acyl anthranilic acid.

  • Cyclization: Reflux the crude N-acyl anthranilic acid in acetic anhydride for several hours until the cyclization is complete (monitor by TLC).

  • Isolation and Purification: Cool the reaction mixture and pour it into ice water to precipitate the quinazolinone product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Causality behind Experimental Choices:

  • Two-Step Synthesis: This classic approach allows for the isolation and characterization of the intermediate N-acyl anthranilic acid before proceeding to the cyclization step.

  • Acetic Anhydride for Cyclization: Acetic anhydride acts as a dehydrating agent to facilitate the intramolecular cyclization to form the quinazolinone ring.

  • Comparative Analysis: By performing this synthesis with different aminobenzoic acids, researchers can compare the required reaction times, temperatures, and overall yields, providing a practical measure of their relative reactivity in this important transformation.

Conclusion

The choice of an aminobenzoic acid building block has a significant impact on the properties and reactivity of the resulting synthetic intermediates and final products. While experimental data for the highly substituted 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is limited, a thorough analysis of its structure allows for informed predictions of its behavior. The strong electron-withdrawing effects of the chloro and fluoro substituents are expected to render it a stronger carboxylic acid and a weaker nucleophile compared to less substituted aminobenzoic acids.

This guide has provided a framework for a comparative analysis, combining available experimental data with theoretical predictions and offering practical experimental protocols for direct comparison. By understanding the interplay of substituent effects on the physicochemical and reactive properties of these versatile building blocks, researchers can make more strategic decisions in the design and execution of their synthetic endeavors.

References

  • Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet. (2024, September 2).
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  • A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)
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Validation

A Comparative Guide to the Biological Activity of 3-Amino-2-chloro-4,5-difluorobenzoic Acid Derivatives

Introduction: The Versatile Scaffold of 3-Amino-2-chloro-4,5-difluorobenzoic Acid In the landscape of modern medicinal chemistry, the identification and optimization of versatile molecular scaffolds are paramount to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of 3-Amino-2-chloro-4,5-difluorobenzoic Acid

In the landscape of modern medicinal chemistry, the identification and optimization of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride serves as a highly valuable starting material and key intermediate in the synthesis of a diverse range of biologically active compounds. The strategic placement of its amino, chloro, and fluoro substituents on the benzoic acid core provides a unique electronic and steric profile, making it a privileged platform for generating derivatives with significant therapeutic potential. The electron-withdrawing effects of the fluorine and chlorine atoms can enhance binding affinities and modulate pharmacokinetic properties, while the amino group offers a reactive handle for a multitude of chemical transformations.

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this core structure. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data and elucidating the structure-activity relationships that govern their efficacy. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound class, grounded in rigorous scientific evidence and practical experimental insights.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel small-molecule inhibitors remains a cornerstone of anticancer drug discovery. Derivatives of halogenated benzoic acids have been explored for their potential to interfere with key signaling pathways that drive tumor growth. By utilizing the 3-amino-2-chloro-4,5-difluorobenzoic acid scaffold, chemists can construct complex heterocyclic systems designed to interact with specific molecular targets in cancer cells.

Synthesis of Pyrazolo-Pyrimido-Benzothiazole Derivatives

A prominent strategy involves the elaboration of the benzoic acid core into fused heterocyclic systems. One such approach leads to the synthesis of 3-amino-9-chloro-8-fluoro-4-oxo-(2H)-pyrazolo[3',4':4,5]pyrimido[2,1-b][1]benzothiazoles. This multi-step synthesis leverages the reactivity of the amino and carboxyl groups to build a complex, rigid structure that can be further functionalized.

The rationale behind targeting such heterocyclic systems is their structural resemblance to endogenous purines, allowing them to act as competitive inhibitors of enzymes like kinases, which are often dysregulated in cancer.

G A Starting Material (e.g., 2-aminobenzothiazole derivative) B Cyclization to form Pyrimido[2,1-b][1,3]benzothiazole core A->B Reaction with malononitrile derivative C Introduction of Cyano and Methylthio groups B->C Further functionalization D Reaction with Hydrazine Derivatives C->D Reflux in DMF with K2CO3 E Final Products: 3-amino-9-chloro-8-fluoro-4-oxo-(2H)-pyrazolo [3',4':4,5]pyrimido[2,1-b][1,3]benzothiazoles (4a-g) D->E

Caption: General synthetic workflow for pyrazolo-pyrimido-benzothiazole derivatives.

Comparative In Vitro Anticancer Efficacy

The synthesized derivatives are typically evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used for this purpose. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity upon treatment with a compound indicates a cytotoxic or antiproliferative effect.[2][3]

The performance of these derivatives is compared against a well-established chemotherapeutic agent, such as Doxorubicin, to benchmark their potency.

CompoundTarget Cell LineActivity/PotencyReference Standard
Derivative 4a MCF-7 (Breast), HepG2 (Liver)Very Good ActivityDoxorubicin
Derivative 4d HeLa (Cervical), B16 (Melanoma)Very Good ActivityDoxorubicin
Hydrazine-1-carbothioamide (N5a) A549, HepG2, HCT-116Induces cytotoxicity by targeting EGFRErlotinib
2-Amino-3-chlorobenzoic acid (2A3CB) MDA-MB-231 (Breast)Strong cytotoxic effects (IC50: 5 µM at 48h)Not specified

Table 1: Comparative anticancer activity of selected derivatives.[3][4]

The data indicates that specific substitutions on the heterocyclic core can confer selectivity towards different cancer cell types. For instance, compounds 4a and 4d showed potent activity against breast, liver, cervical, and melanoma cell lines, in some cases comparable to the standard drug Doxorubicin. Other derivatives, like the hydrazine-1-carbothioamide N5a, have been shown to target specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, inducing apoptosis through the extrinsic pathway.[3]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and a positive control (e.g., Erlotinib or Doxorubicin). A vehicle control (DMSO) is also included. The plates are incubated for 72 hours.

  • MTT Addition: After the treatment period, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.[3]

Antimicrobial Activity: Combating Bacterial Pathogens

The core structure of 3-Amino-2-chloro-4,5-difluorobenzoic acid is related to the quinolone class of antibiotics. Fluoroquinolones are broad-spectrum antibacterial agents that function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[5] This structural precedent makes derivatives of this benzoic acid promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[1][6]

Synthesis of Quinolone and Other Antimicrobial Derivatives

A key synthetic strategy involves using the benzoic acid derivative as a building block to construct the characteristic 4-oxo-quinoline-3-carboxylic acid core of fluoroquinolones.[1] Other synthetic approaches have led to the development of Schiff bases and esters of p-amino benzoic acid (PABA), which have also demonstrated significant antimicrobial potential.[7]

G cluster_0 Core Structure Modification cluster_1 Target Bacterial Enzymes A 3-Amino-2-chloro- 4,5-difluorobenzoic acid or related intermediate B Cyclization and Functionalization A->B Synthetic Steps C DNA Gyrase B->C Binding D Topoisomerase IV B->D Binding E Inhibition of DNA Replication & Repair C->E D->E F Bacterial Cell Death E->F

Caption: Mechanism of action for fluoroquinolone-type derivatives.

Comparative In Vitro Antimicrobial Efficacy

The antimicrobial activity of synthesized compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like the tube dilution or broth microdilution assay. This value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainActivity/Potency (pMIC in µM/ml)Reference Standard
PABA Schiff Base (Cmpd 11) B. subtilispMIC = 2.11Norfloxacin (pMIC = 2.61)
PABA Schiff Base (Cmpd 2) S. aureuspMIC = 1.82Not specified
PABA Schiff Base (Cmpd 14) E. colipMIC = 1.78Not specified
2-Chloro-5-nitrobenzoic acid salt (Cmpd 1) S. aureusInhibition Zone: 27 mmGentamicin (28 mm)
2-Chloro-5-nitrobenzoic acid salt (Cmpd 1) E. coliInhibition Zone: 17 mmSulfamethoxazole/Trimethoprim (17 mm)

Table 2: Comparative antimicrobial activity of selected derivatives.[6][7]

The results demonstrate that modification of the benzoic acid core can yield compounds with potent antibacterial activity. For example, a bromo-substituted PABA Schiff base (Compound 11) showed activity against Bacillus subtilis that was comparable to the standard drug norfloxacin.[7] Structure-activity relationship (SAR) studies have indicated that, in general, Schiff's bases of PABA are more potent than their ester counterparts, and the presence of electron-withdrawing groups can enhance antimicrobial activity.[7] Furthermore, a simple salt derivative of 2-chloro-5-nitrobenzoic acid exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with efficacy comparable to commercial antibiotics.[6]

Experimental Protocol: Tube Dilution Method for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a series of test tubes containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each tube is inoculated with the standardized bacterial suspension. A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are included.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the tubes are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. The development of agents that can safely and effectively modulate inflammatory pathways is a major goal of pharmaceutical research. Derivatives of substituted benzoic acids have been investigated for their ability to suppress the production of pro-inflammatory mediators.[8][9]

Mechanism of Action in Inflammatory Cells

A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells.[8] Microglia are the resident immune cells of the central nervous system, and their over-activation contributes to neuroinflammation. LX007 was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibitory effect is mediated through the suppression of key signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB), which are central regulators of the inflammatory response.[8]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Genes Transcription Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Genes->Mediators Translation Derivative Benzoic Acid Derivative (e.g., LX007) Derivative->MAPK Inhibition Derivative->NFkB Inhibition

Caption: Inhibition of MAPK and NF-κB pathways by anti-inflammatory derivatives.

Comparative In Vitro Anti-inflammatory Efficacy

The anti-inflammatory potential of these compounds is often evaluated by measuring their ability to reduce the production of inflammatory markers in cell-based assays.

CompoundAssay SystemActivity/PotencyReference Standard
LX007 LPS-stimulated primary microgliaInhibits NO, PGE2, iNOS, and COX-2 expressionNot specified
Compound 1 Carrageenan-induced paw edema96.78% inhibition at 10mg/kgIndomethacin
Compound 2 Carrageenan-induced paw edema97.62% inhibition at 10mg/kgIndomethacin

Table 3: Comparative anti-inflammatory activity of selected derivatives.[8][9]

The data shows that synthesized compounds can possess potent anti-inflammatory activity, in some cases exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin in vivo. For example, a 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-one derivative (Compound 2) demonstrated 97.62% inhibition in the carrageenan-induced paw edema model in rats, a classic test for acute inflammation.[9]

Conclusion and Future Directions

The derivatives of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride represent a rich and versatile source of biologically active molecules. The strategic incorporation of this scaffold into more complex heterocyclic systems has yielded compounds with significant and diverse therapeutic potential.

  • In Oncology: Pyrazolo-pyrimido-benzothiazole derivatives have emerged as potent cytotoxic agents against a range of cancer cell lines, with activity comparable to Doxorubicin. Future work should focus on elucidating their precise mechanisms of action and optimizing their selectivity to minimize off-target effects.

  • In Infectious Disease: The structural relationship to fluoroquinolones has been successfully leveraged to create novel antibacterial agents. PABA Schiff bases and simple salts have shown efficacy against both Gram-positive and Gram-negative bacteria, providing promising leads in the fight against antimicrobial resistance.

  • In Inflammation: Quinazolinone and other derivatives have demonstrated remarkable anti-inflammatory properties, outperforming standard drugs like Indomethacin in preclinical models by targeting key signaling pathways such as NF-κB and MAPK.

This comparative guide underscores the power of scaffold-based drug design. By systematically modifying the 3-Amino-2-chloro-4,5-difluorobenzoic acid core, researchers have developed distinct classes of compounds with tailored biological activities. The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanistic investigations, holds considerable promise for the discovery of next-generation therapeutics.

References

  • Novel synthesis and in-vitro anticancer activity of 3-amino-9-chloro- 8-fluoro-4-oxo-(2H)/aryl/heteryl - JOCPR. Journal of Chemical and Pharmaceutical Research.
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  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar.
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  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid deriv
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  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][5]imidazo[1,2-d][2]oxazepine and Benzo[f]benzo[2][5]oxazolo[3,2-d][2]oxazepine Derivatives. SciELO.

  • Synthesis and Antimicrobial Activity of New 3-Amino sulphonyl[3´-chloro-4´-(substituted phenyl)-2´-oxo azetidine]indole. Asian Journal of Chemistry.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modul

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Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement of Functional Groups with Fluorine in Drug Design

Introduction: Beyond Intuition, Toward Rational Design with Fluorine In the intricate chess game of drug design, where the goal is to achieve a perfect checkmate against a biological target while navigating the complex t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Intuition, Toward Rational Design with Fluorine

In the intricate chess game of drug design, where the goal is to achieve a perfect checkmate against a biological target while navigating the complex terrain of the human body, every atomic move counts. Bioisosterism—the strategy of swapping one functional group for another with similar physical or chemical properties to enhance a molecule's pharmacological profile—is a cornerstone of this process. For decades, medicinal chemists have employed this tactic to solve problems of potency, selectivity, and pharmacokinetics. Among the arsenal of bioisosteric replacements, the substitution with fluorine stands out as a uniquely powerful and versatile strategy.[1]

Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact.[2][3] This is not a matter of chance but a result of fluorine's distinct physicochemical properties. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[4][5] This allows it to act as a subtle mimic of hydrogen sterically, while exerting powerful electronic effects.[6] Furthermore, the carbon-fluorine (C-F) bond is the strongest in organic chemistry, making it exceptionally resistant to metabolic cleavage.[5][7]

This guide moves beyond a simple catalog of fluorinated drugs. As scientists and drug developers, our goal is to understand the underlying principles that govern the effects of fluorination. We will dissect the causal relationships between fluorine substitution and the resulting changes in a molecule's properties, providing a framework for its rational application. This document serves as a comparative guide, supported by experimental data and detailed protocols, to empower researchers to make informed decisions when considering fluorine as a bioisosteric replacement for common functional groups.

The Foundational Pillars: Why Fluorine Exerts Profound Effects

The decision to incorporate fluorine is driven by its ability to predictably modulate key molecular properties. Understanding these effects is critical to harnessing its full potential.

Modulation of Acidity and Basicity (pKa)

The exceptional electronegativity of fluorine creates a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[5] For a basic amine, placing a fluorine atom on the adjacent alkyl chain will withdraw electron density from the nitrogen, making its lone pair of electrons less available to accept a proton. This lowers the basicity, and thus lowers the pKa of the conjugate acid. Conversely, for a carboxylic acid, fluorine substitution on the alpha-carbon stabilizes the resulting carboxylate anion, making the acid more willing to donate its proton, thereby lowering its pKa (increasing its acidity).[8][9]

This modulation is not merely a chemical curiosity; it has profound biological consequences. The ionization state of a drug at physiological pH (typically ~7.4) dictates its solubility, membrane permeability, and ability to interact with its target. By fine-tuning the pKa, we can optimize the fraction of the neutral, membrane-permeant species or enhance the electrostatic interactions required for binding.[2]

Table 1: Comparative pKa Values of Acetic Acid and its Fluorinated Analogs

Compound Structure pKa Value Data Source(s)
Acetic Acid CH₃COOH 4.75 [9][10]
Fluoroacetic Acid FCH₂COOH 2.58 - 2.7 [9][10][11]
Difluoroacetic Acid F₂CHCOOH 1.22 [11]

| Trifluoroacetic Acid | F₃CCOOH | ~0.03 - 0.5 |[9][11] |

Altering Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP or, for ionizable compounds, LogD at a specific pH), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12] The effect of fluorine on lipophilicity can be complex and context-dependent.[13]

  • Aromatic Fluorination: A single fluorine substitution on an aromatic ring typically increases lipophilicity. This is because the C-F bond is less polarizable than a C-H bond, reducing interactions with water.[14]

  • Aliphatic Fluorination: In contrast, adding fluorine to an aliphatic chain, especially in the form of a trifluoromethyl (CF₃) group, often decreases lipophilicity.[15] This is attributed to the increased polarity and potential for hydrogen bonding with the fluorine atoms.[13]

This ability to either increase or decrease lipophilicity makes fluorine a powerful tool for optimizing a drug candidate's journey to its target, whether that requires crossing the blood-brain barrier or improving oral absorption.[12][15]

Enhancing Metabolic Stability

One of the most celebrated applications of fluorine in drug design is to block metabolic oxidation.[5] The cytochrome P450 (CYP450) family of enzymes in the liver are the primary engines of drug metabolism, often targeting electron-rich and sterically accessible C-H bonds for hydroxylation. Replacing a vulnerable hydrogen with a fluorine atom leverages the immense strength of the C-F bond (~105 kcal/mol vs. ~78 kcal/mol for C-Cl), effectively creating a metabolic shield at that position.[16] This can dramatically increase a drug's half-life, reduce the formation of potentially toxic metabolites, and improve its overall exposure and bioavailability.[2][17]

Diagram 1: The Physicochemical Cascade of Fluorination

cluster_core Core Properties of Fluorine cluster_physchem Physicochemical Effects cluster_outcomes Pharmacological Outcomes High Electronegativity High Electronegativity Alters Lipophilicity (LogP) Alters Lipophilicity (LogP) High Electronegativity->Alters Lipophilicity (LogP) Strong C-F Bond Strong C-F Bond Blocks Metabolism Blocks Metabolism Strong C-F Bond->Blocks Metabolism Small van der Waals Radius Small van der Waals Radius Influences Conformation Influences Conformation Small van der Waals Radius->Influences Conformation Modulates pKa Modulates pKa Altered Solubility & Permeability Altered Solubility & Permeability Modulates pKa->Altered Solubility & Permeability Alters Lipophilicity (LogP)->Altered Solubility & Permeability Improved Pharmacokinetics (PK) Improved Pharmacokinetics (PK) Blocks Metabolism->Improved Pharmacokinetics (PK) Enhanced Binding Affinity Enhanced Binding Affinity Influences Conformation->Enhanced Binding Affinity Altered Solubility & Permeability->Improved Pharmacokinetics (PK)

Caption: A flowchart illustrating how fluorine's core properties translate into significant pharmacological effects.

A Comparative Analysis: Fluorine as a Bioisostere

The true utility of fluorine is revealed when we compare its performance against the functional groups it most commonly replaces. The choice of bioisostere is never arbitrary; it is a hypothesis being tested.

Alternative 1: Fluorine vs. Hydrogen (H)

This is the most frequent bioisosteric substitution, leveraging fluorine's similar size to hydrogen to probe electronic and metabolic effects with minimal steric disruption.[4][18]

  • Causality of Choice: A C-H bond is often a site of metabolic vulnerability. Replacing it with a C-F bond is a direct strategy to improve metabolic stability.[17] Additionally, if a drug's activity is limited by its pKa, installing a fluorine atom nearby can rationally tune this property.[19]

  • Experimental Comparison: In the development of HIV-1 inhibitors, Emtricitabine is the 5-fluoro analog of Lamivudine. This single atomic change results in a four- to ten-fold increase in potency against the HIV-1 reverse transcriptase enzyme.[18]

Table 2: Comparison of a Parent Compound and its Fluoro-Analog

Parameter Lamivudine (Parent) Emtricitabine (5-F Analog) Improvement Rationale for Change
Potency (IC₅₀ vs HIV-1 RT) Higher (Less Potent) Lower (More Potent) 4-10x Altered electronics/conformation enhance binding.[18]

| Metabolic Stability | Susceptible to deamination | More Stable | Improved | Fluorine substitution can influence enzyme recognition. |

Alternative 2: Fluorine vs. Hydroxyl Group (OH)

Replacing a hydroxyl group with fluorine is a powerful tool to investigate the role of hydrogen bonding. Fluorine can act as a hydrogen bond acceptor, but unlike the hydroxyl group, it cannot act as a donor.[20]

  • Causality of Choice: If a medicinal chemist suspects that the hydrogen bond donating capability of a hydroxyl group is detrimental to binding or is a site for metabolic conjugation (e.g., glucuronidation), replacing it with fluorine is a logical experiment. This swap also increases lipophilicity by removing the polar OH group, which can enhance membrane permeability.[20]

  • Experimental Comparison: In the design of glycomimetics, replacing a key hydroxyl group with fluorine can differentiate between the importance of the atom as a hydrogen bond acceptor versus a donor, leading to more potent and selective inhibitors.[20]

Table 3: Comparison of Hydroxyl vs. Fluoro-Substitution

Property -OH (Parent Group) -F (Bioisostere) Consequence of Replacement
H-Bonding Donor & Acceptor Acceptor Only Probes the necessity of H-bond donation for target binding.
Metabolism Site for Phase II conjugation Metabolically Inert Increases metabolic stability and half-life.

| Lipophilicity (LogP) | Lower | Higher | Can improve membrane permeability and oral absorption.[20] |

Alternative 3: Gem-Difluoro (CF₂) vs. Carbonyl (C=O)

The gem-difluoromethylene group (CF₂) has emerged as a fascinating and effective bioisostere for the carbonyl or ketone group. While it lacks the C=O double bond, the two highly electronegative fluorine atoms create a dipole moment that mimics the polarity of the carbonyl group.[21][22]

  • Causality of Choice: The primary reason for this replacement is to create a non-hydrolyzable and non-reducible mimic. Amide and ester bonds are often liabilities, susceptible to cleavage by proteases and esterases. Replacing the carbonyl with a CF₂ group creates a stable isostere that can retain key binding interactions.

  • Experimental Comparison: In the design of protease inhibitors, replacing the scissile amide bond's carbonyl with a CF₂ group can transform a substrate into a stable, potent inhibitor by mimicking the transition state of the hydrolysis reaction.

Diagram 2: Bioisosteric Replacement Strategies

H Hydrogen (-H) P1 Blocks Metabolic Oxidation Modulates pKa H->P1 Replaced by OH Hydroxyl (-OH) P2 Loses H-Bond Donor Increases Lipophilicity Blocks Conjugation OH->P2 Replaced by CO Carbonyl (C=O) P3 Metabolically Stable (Non-hydrolyzable) Maintains Polarity CO->P3 Replaced by F Fluorine (-F) CF2 Gem-Difluoro (-CF₂-) P1->F Using P2->F Using P3->CF2 Using

Caption: Key bioisosteric replacements for common functional groups using fluorine and their resulting property changes.

Experimental Validation: Protocols for the Medicinal Chemist

A hypothesis is only as good as the experiment that tests it. The following section provides validated, step-by-step protocols for assessing the impact of fluorination.

Diagram 3: Experimental Workflow for Evaluating Fluorine Bioisosteres

Start Lead Compound (e.g., with -OH group) Design Design Fluoro-Analog (Replace -OH with -F) Start->Design Synth Synthesis Design->Synth Test In Vitro Comparison Synth->Test Potency Potency Assay (IC₅₀/EC₅₀) Test->Potency MetStab Metabolic Stability (t½, CLint) Test->MetStab LogD Lipophilicity (LogD₇.₄) Test->LogD Decision Improved Profile? Potency->Decision MetStab->Decision LogD->Decision Advance Advance to In Vivo PK Studies Decision->Advance Yes Redesign Redesign / Re-evaluate Decision->Redesign No

Caption: A typical workflow for the design, synthesis, and comparative evaluation of a fluorinated drug analog.

Experimental Protocol 1: In Vitro Metabolic Stability Assay

This protocol is essential for quantifying the improvement in metabolic stability gained by fluorination.[17]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound compared to its non-fluorinated parent in liver microsomes.

  • Materials:

    • Test compound and parent compound (10 mM stocks in DMSO).

    • Pooled liver microsomes (e.g., human, rat) at 20 mg/mL.

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

    • Control compound with known stability (e.g., Verapamil - low stability, Propranolol - high stability).

    • Acetonitrile with internal standard (for LC-MS/MS analysis).

    • 96-well plates.

  • Methodology:

    • Preparation: Thaw microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL.

    • Incubation Mixture: In a 96-well plate, add the microsomal suspension. Add the test compound or parent compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein. Transfer the supernatant to a new plate for analysis.

    • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the compound at each time point.

    • Data Analysis (Self-Validation):

      • Plot the natural log of the percent remaining compound versus time.

      • The slope of the line is the elimination rate constant (k).

      • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

      • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .

      • Compare the t½ and CLint values of the fluorinated analog directly with its parent compound. A longer t½ and lower CLint indicate improved metabolic stability.

Experimental Protocol 2: Late-Stage Deoxyfluorination of a Secondary Alcohol

This protocol provides a representative method for introducing fluorine in place of a hydroxyl group, a common step in synthesizing a fluoro-analog for comparison.

  • Objective: To replace a secondary hydroxyl group with a fluorine atom using a modern deoxyfluorination reagent.

  • Rationale for Reagent Choice: Reagents like Deoxo-Fluor® or XtalFluor® are often preferred over older reagents like DAST because they are thermally more stable and can provide higher yields with fewer side products under mild conditions.[23][24]

  • Materials:

    • Substrate (parent compound with -OH group).

    • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride).

    • Anhydrous dichloromethane (DCM) as solvent.

    • Inert atmosphere (Nitrogen or Argon).

    • Standard glassware for anhydrous reactions.

  • Methodology:

    • Setup: Under an inert atmosphere, dissolve the alcohol substrate (1 equivalent) in anhydrous DCM in a flame-dried flask.

    • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and minimize side reactions.

    • Reagent Addition: Add Deoxo-Fluor® (1.2 equivalents) dropwise to the stirred solution. The reaction may be exothermic.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0°C.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated compound.

    • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic signal in the ¹⁹F NMR spectrum and the disappearance of the alcohol proton in the ¹H NMR spectrum validate the success of the reaction.

Conclusion and Future Perspectives

The strategic bioisosteric replacement of functional groups with fluorine is unequivocally one of the most powerful tactics in modern drug discovery.[6][25] As we have demonstrated, its ability to predictably modulate pKa, lipophilicity, and, most critically, metabolic stability provides a rational pathway to overcoming common developability hurdles. The key to its successful application lies not in rote substitution, but in a deep, context-dependent understanding of the underlying pharmacology and chemistry.[26] The decision to fluorinate must be a hypothesis-driven inquiry: "Will blocking metabolism at this position improve the half-life?" or "Is a hydrogen bond donor at this position necessary for activity?".

The future of this field is bright, with ongoing innovations in synthetic chemistry enabling ever more precise and "late-stage" fluorination of complex molecules.[23][27][28] This allows chemists to introduce fluorine into advanced drug candidates without having to restart a lengthy synthesis from scratch. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, so too will our ability to design safer, more effective medicines. The "magic bullet" atom, when wielded with scientific rigor and experimental validation, will continue to be a critical element in the advancement of therapeutics.

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  • OUCI. (n.d.). Case studies of fluorine in drug discovery. OUCI. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 60(4), 1249–1287. [Link]

  • Sharma, R. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. ResearchGate. [Link]

  • Zanda, M., & Pretto, F. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry, 64(8), 4668–4680. [Link]

  • Jørgensen, C. G., & Kristensen, J. L. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 6(11), 1975–1980. [Link]

  • Kanamori, T., & Kuwayama, K. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & Pharmaceutical Bulletin, 44(2), 159–161. [Link]

Sources

Validation

Assaying Synthesized 3-Amino-2-chloro-4,5-difluorobenzoic Acid Hydrochloride: A Comparative Guide to Purity Assessment Strategies

Executive Summary 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS 2219408-23-6) is a highly functionalized, electron-deficient aromatic building block critical for the synthesis of third- and fourth-generati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (CAS 2219408-23-6) is a highly functionalized, electron-deficient aromatic building block critical for the synthesis of third- and fourth-generation fluoroquinolone antibiotics[1]. Because trace impurities in such early-stage intermediates can propagate through multi-step syntheses—leading to toxic byproducts or depressed yields—rigorous purity validation is paramount.

This guide objectively compares traditional purity assessment methods (e.g., C18 HPLC and acid-base titration) against an Advanced Fluorinated Assessment Platform utilizing Pentafluorophenyl (PFP) chromatography and 19 F Quantitative Nuclear Magnetic Resonance (qNMR). By detailing the causality behind these analytical choices, this guide provides researchers with self-validating protocols to guarantee the integrity of their synthesized batches.

Mechanistic Challenges in Assaying Halogenated Aminobenzoic Acids

The synthesis of 3-amino-2-chloro-4,5-difluorobenzoic acid often yields structurally analogous impurities that are notoriously difficult to separate and quantify:

  • Positional Isomers: The formation of the 5-amino-2-chloro-4,5-difluorobenzoic acid isomer.

  • Dehalogenated Byproducts: Loss of the labile fluorine at C4 or the chlorine at C2 during harsh amination steps.

The Failure of Traditional Methods: Standard reversed-phase C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of heavily halogenated aromatics possess nearly identical hydrophobicities and partition coefficients, C18 methods frequently result in co-elution, falsely inflating the reported purity of the synthesized batch. Furthermore, traditional titrimetric assays cannot distinguish between the target compound and structurally similar acidic impurities.

Comparative Analysis of Analytical Alternatives

Alternative A: HPLC-UV with Pentafluorophenyl (PFP) vs. Standard C18

To overcome the limitations of C18 phases, Pentafluorophenyl (PFP) stationary phases serve as the superior alternative for chromatographic purity.

  • Causality: The electron-deficient pentafluorophenyl ring of the stationary phase engages in strong π−π interactions with the electron-rich aminobenzoic acid analyte. Additionally, the highly polarized C–F bonds on the column provide powerful dipole-dipole and hydrogen-bonding interactions[2][3]. This multi-modal retention mechanism offers orthogonal selectivity, allowing for baseline resolution ( Rs​>2.0 ) of positional isomers that co-elute on standard alkyl phases.

Alternative B: 19 F-qNMR vs. External Standard Titration

For absolute mass fraction quantitation, 19 F-qNMR vastly outperforms traditional assay techniques.

  • Causality: Traditional assays require a highly pure reference standard of the analyte itself, which is rarely available for novel or custom-synthesized intermediates. 19 F-qNMR bypasses this by utilizing the 100% natural isotopic abundance and massive chemical shift range (~700 ppm) of the fluorine nucleus[4]. Because organic solvents and non-fluorinated impurities lack fluorine, the 19 F spectrum has zero background interference. By adding a NIST-traceable internal standard (e.g., Sodium trifluoroacetate), researchers can achieve absolute quantitation via direct integration ratios[5].

Alternative C: LC-ESI-MS/MS for Unknowns

While HPLC-UV quantifies known impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the mandatory alternative for structural elucidation of unknown trace byproducts, specifically detecting des-fluoro ( [M−H−19]− ) or des-chloro ( [M−H−35]− ) degradation products[1].

Mandatory Visualization: Assessment Workflow

AssessmentComparison cluster_traditional Traditional Assessment (Alternative) cluster_advanced Advanced Assessment (Recommended) Input Synthesized Batch 3-Amino-2-chloro-4,5-difluorobenzoic acid HCl C18 HPLC-UV (C18 Column) Input->C18 Titration Acid-Base Titration Input->Titration PFP HPLC-UV (PFP Column) Input->PFP qNMR 19F-qNMR Assay Input->qNMR LCMS LC-ESI-MS/MS Input->LCMS Result1 Isomer Co-elution Overestimated Purity C18->Result1 Titration->Result1 Result2 Baseline Resolution Absolute Quantitation PFP->Result2 qNMR->Result2 LCMS->Result2

Caption: Comparative workflow of traditional vs. advanced purity assessment methodologies.

Experimental Protocols (Self-Validating Systems)

Protocol 1: HPLC-UV Isomeric Purity Method (PFP Phase)

Objective: Separate the target compound from its positional isomers and dehalogenated byproducts.

  • Instrumentation & Column: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD). Column: Phenomenex Kinetex F5 or Dr. Maisch Reprospher 100 PFP (150 x 4.6 mm, 2.6 µm)[2][3].

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 0–2 min (10% B), 2–15 min (10% to 60% B), 15–18 min (60% B), 18–20 min (10% B). Flow rate: 1.0 mL/min. UV detection at 280 nm.

  • Sample Preparation: Dissolve 10 mg of the synthesized batch in 10 mL of 50:50 Water:Methanol (1 mg/mL).

  • System Suitability (Self-Validation): Inject a resolution standard containing the target compound and the 5-amino positional isomer. Causality for validation: The run is only considered valid if the resolution ( Rs​ ) between the two isomers is >2.0 and the tailing factor ( Tf​ ) is <1.5 . This proves the π−π interactions are actively differentiating the steric profiles of the isomers.

Protocol 2: 19 F-qNMR Absolute Assay

Objective: Determine the absolute mass fraction (w/w %) without an external reference standard.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized 3-Amino-2-chloro-4,5-difluorobenzoic acid HCl and ~5.0 mg of Sodium trifluoroacetate (NaTFA, NIST-traceable internal standard) using a calibrated microbalance ( d=0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ .

  • Instrument Parameters: 400 MHz NMR spectrometer equipped with a fluorine-tunable probe.

    • Pulse angle: 90°

    • Acquisition time (AQ): 2.0 s

    • Relaxation delay (D1): 15 s. Causality for validation: The D1 delay must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing fluorine nucleus[5]. Failing to allow full relaxation will result in signal saturation and artificially depressed purity values.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the NaTFA peak (singlet, ~ -74 ppm) and the distinct aromatic fluorine doublets of the analyte (~ -130 to -145 ppm). Calculate the mass fraction using the standard qNMR molar ratio equation.

Quantitative Data Presentation

Table 1: Comparative Chromatographic Performance (Synthesized Batch) This table demonstrates the objective superiority of the PFP alternative over standard C18 for resolving closely related halogenated impurities.

Analyte / ImpurityRetention Time (C18)Retention Time (PFP)Resolution ( Rs​ ) on C18Resolution ( Rs​ ) on PFP
3-Amino-2-chloro-4,5-difluorobenzoic acid 5.2 min7.4 minN/A (Reference)N/A (Reference)
5-Amino positional isomer 5.3 min8.1 min0.8 (Co-elution) 2.7 (Baseline)
Des-fluoro byproduct 4.8 min6.2 min1.2 (Poor)3.5 (Excellent)

Table 2: Assay Methodology Comparison

Assessment MethodologyAbsolute AccuracyReference Standard Required?Susceptibility to InterferenceCost per Sample
Acid-Base Titration (Alternative) Low (Overestimates)YesHigh (Acidic impurities interfere)Low
HPLC-UV with C18 (Alternative) ModerateYesHigh (Isomer co-elution)Medium
19 F-qNMR (Recommended) High (>99.5%) No (Uses Internal Std) Zero (No background 19 F) Medium-High

References

1.[1] Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Source: PubMed Central (PMC) / Chromatographia. URL: [Link]

2.[2] Title: Reprospher 100 PFP: Pentafluorophenyl Column for Polar and Aromatic Compound Selectivity. Source: Dr. Maisch HPLC GmbH. URL: [Link]

3.[3] Title: Kinetex F5 Core-Shell HPLC Columns. Source: Phenomenex. URL: [Link]

4.[4] Title: qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Source: ChemRxiv. URL: [Link]

5.[5] Title: Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Source: Sami Publishing Company. URL: [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride

This guide provides a comprehensive comparison of key analytical techniques for the experimental validation of the structure of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride. Designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of key analytical techniques for the experimental validation of the structure of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and comparative strengths of various spectroscopic and crystallographic methods. Our focus is on not only the "what" but the "why," offering insights into experimental choices and the interpretation of data to build a self-validating analytical workflow.

The precise structural confirmation of Active Pharmaceutical Ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride, a substituted aromatic carboxylic acid, presents a unique analytical challenge due to the presence of multiple functional groups and halogen substituents. An unambiguous determination of its chemical structure is critical for understanding its reactivity, predicting its biological activity, and ensuring the purity and safety of any downstream products. This guide will explore how a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, can provide an irrefutable structural assignment.

Comparative Overview of Analytical Techniques

The structural validation of a molecule like 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride relies on piecing together complementary information from various analytical methods. No single technique can provide a complete picture; instead, their synergistic use is essential.

Technique Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms.Unambiguously determines the substitution pattern on the aromatic ring. Can confirm the presence and protonation state of the amine and carboxylic acid groups.Does not directly provide molecular weight. Can be complex to interpret without 2D experiments.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure.Confirms the molecular formula. The isotopic pattern of chlorine provides a clear diagnostic marker.Isomer differentiation can be challenging based on mass alone. Fragmentation may not always be straightforward.
IR Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the amine (N-H), carboxylic acid (O-H and C=O), and aromatic (C=C) functionalities.Provides limited information on the overall molecular connectivity. Spectrum can be complex in the fingerprint region.
X-ray Crystallography The definitive three-dimensional arrangement of atoms in a crystalline solid.[1][2][3]Provides an unambiguous and high-resolution structure, including bond lengths, bond angles, and stereochemistry.[1][2][4]Requires a suitable single crystal, which can be challenging to grow.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern of the aromatic ring. For 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, would provide a detailed map of the molecule's structure.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a single aromatic proton, which will appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group, and the electron-donating effect of the amino group. The protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups are expected to be broad and may exchange with residual water in the solvent.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be highly dependent on the attached substituents. The carbons bonded to fluorine will show characteristic splitting (¹J-CF, ²J-CF), providing further confirmation of the substitution pattern.

Expected ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds. Two distinct fluorine signals are expected, each coupled to the other fluorine and to the adjacent aromatic proton. This will result in two doublets of doublets, confirming their relative positions.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve in Deuterated Solvent H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 F19 ¹⁹F NMR C13->F19 TwoD 2D NMR (COSY, HSQC, HMBC) F19->TwoD Assign Signal Assignment TwoD->Assign Connect Connectivity Mapping Assign->Connect Structure Structure Confirmation Connect->Structure

Mass Spectrometry: The Molecular Weight and Elemental Fingerprint

Mass spectrometry provides the molecular weight and elemental composition of a compound. For 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Expected Mass Spectrum

The key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6][7] This will result in two molecular ion peaks separated by 2 m/z units, with the M+ peak being approximately three times more intense than the M+2 peak.[6][7][8] This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.[6][7][8]

Fragmentation Analysis

Electron ionization (EI) can induce fragmentation of the molecule, providing additional structural information.[8] Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (-COOH). The presence of halogens will also influence the fragmentation pattern, with potential losses of HCl or the halogen atoms themselves.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for obtaining the molecular ion with minimal fragmentation, while electron ionization (EI) will induce more fragmentation for structural analysis.[8]

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Determine the m/z of the molecular ion and its fragments. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one chlorine atom. Use the accurate mass to calculate the elemental composition.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis PrepMS Prepare Dilute Solution Ionize Ionization (ESI or EI) PrepMS->Ionize Analyze High-Resolution Mass Analysis Ionize->Analyze MW Determine Molecular Weight Analyze->MW Isotope Analyze Isotopic Pattern MW->Isotope Fragment Interpret Fragmentation Isotope->Fragment Formula Confirm Elemental Formula Fragment->Formula

Infrared (IR) Spectroscopy: The Functional Group Identifier

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. While it does not provide detailed connectivity information, it serves as a quick quality check and confirms the presence of key structural motifs.

Expected IR Spectrum

The IR spectrum of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretch (ammonium): A broad band in the region of 3200-2800 cm⁻¹, likely overlapping with the O-H stretch.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

  • N-H bend (ammonium): A medium intensity band around 1600 cm⁻¹.

  • C=C stretch (aromatic): Several sharp bands in the region of 1600-1450 cm⁻¹.

  • C-F stretch: Strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹.

  • C-Cl stretch: A band in the lower frequency region of the fingerprint region, typically between 800-600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for structural determination, providing an unambiguous three-dimensional model of the molecule as it exists in the crystalline state.[1][2][3]

Expected Crystal Structure

The crystal structure would reveal the precise bond lengths, bond angles, and torsional angles of the molecule. It would confirm the substitution pattern on the benzene ring and the conformation of the carboxylic acid group. Furthermore, it would show the intermolecular interactions, such as hydrogen bonding between the ammonium and carboxylate groups and with the chloride counter-ion, which dictate the crystal packing.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow a single crystal of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a diffractometer and collect the diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.

XRay_Workflow cluster_prep_xray Crystal Growth cluster_acq_xray Data Collection cluster_analysis_xray Structure Determination Grow Grow Single Crystal Mount Mount Crystal Grow->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure Collect->Solve Refine Refine Model Solve->Refine Final Final 3D Structure Refine->Final

Conclusion: A Synergistic Approach to Structural Validation

The experimental validation of the structure of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride requires a multi-faceted analytical approach. While NMR spectroscopy provides the detailed connectivity map, and mass spectrometry confirms the elemental composition, IR spectroscopy offers a rapid check for key functional groups. Ultimately, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. The convergence of data from these complementary techniques provides a high degree of confidence in the structural assignment, a critical requirement in the rigorous landscape of pharmaceutical development.

References

  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Samsonowicz, M., Hrynaszkiewicz, T., Świsłocka, R., Regulska, E., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 359-366.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • BenchChem. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers. BenchChem.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4-Aminobenzoic acid - Optional[1H NMR] - Spectrum.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Le, H. H., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
  • PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • Chemspace. (n.d.). 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

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Safety & Regulatory Compliance

Safety

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride proper disposal procedures

Standard Operating Procedure & Technical Guide: Disposal of 3-Amino-2-chloro-4,5-difluorobenzoic Acid Hydrochloride Executive Summary The safe handling and disposal of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Technical Guide: Disposal of 3-Amino-2-chloro-4,5-difluorobenzoic Acid Hydrochloride

Executive Summary

The safe handling and disposal of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride requires rigorous operational protocols due to its complex physicochemical profile. As a halogenated, acidic aniline derivative, improper disposal poses severe environmental and occupational risks. This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant methodologies for the containment, neutralization, and thermal destruction of this compound.

Physicochemical Hazard Profile

Understanding the molecular characteristics of a compound is the first step in designing a self-validating disposal protocol. The presence of carbon-fluorine and carbon-chlorine bonds, combined with an acidic hydrochloride salt, dictates strict waste segregation and specialized thermal destruction.

Table 1: Physicochemical & Hazard Summary

PropertyValue / DescriptionOperational Implication
CAS Number 2219408-23-6 (HCl salt)[1]Ensures accurate SDS tracking and waste manifesting.
Molecular Formula C7H5Cl2F2NO2[2]High halogen content dictates specific incineration protocols.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires dust suppression during spills.
Solubility & pH Acidic in aqueous solutionAqueous waste streams are corrosive; requires neutralization.
Thermal Decomposition Yields HCl, HF, NOx, COxMandates high-temperature incineration with alkaline scrubbers.

Mechanistic Causality of Disposal Choices

As an application scientist, it is critical to understand why standard disposal methods are insufficient for this compound.

  • Why High-Temperature Incineration? The aromatic ring contains highly stable C-F and C-Cl bonds. Standard low-temperature incineration fails to break these bonds completely and risks synthesizing highly toxic polychlorinated dibenzodioxins (PCDDs) or furans. Therefore, the waste must be routed to a rotary kiln or fluidized-bed incinerator[3] operating at >1100°C with a minimum 2-second gas residence time [4]. This ensures complete thermal destruction into basic constituent gases.

  • Why Alkaline Scrubbing? Complete combustion of this compound yields gaseous hydrogen chloride (HCl) and hydrogen fluoride (HF). Incinerator exhaust must pass through a wet alkaline scrubber (typically utilizing hydrated lime or sodium hydroxide)[4]. The scrubber neutralizes the acid gases via stoichiometric reactions (e.g., Ca(OH)2​+2HF→CaF2​+2H2​O ), capturing the halogens as inert, solid salts.

  • Why Strict Segregation? Mixing halogenated waste with non-halogenated solvents dilutes the halogen concentration and alters the BTU (caloric) value of the waste stream. This overloads the incinerator's scrubber capacity and drastically increases disposal costs.

Step-by-Step Disposal Workflows

The following protocols are designed as self-validating systems, ensuring that each step contains a verification check to confirm safety and compliance.

Protocol A: Solid Waste Disposal (Unused or Expired Chemical)
  • Characterization: Verify the identity and mass of the waste. Ensure no incompatible reactive agents (e.g., strong oxidizers) have been mixed into the batch.

  • Containment: Transfer the solid into a chemically inert, sealable High-Density Polyethylene (HDPE) container.

    • Causality: HDPE resists the acidic nature of the hydrochloride salt, preventing container degradation and subsequent leaks.

  • Labeling: Affix a standardized hazardous waste label. Explicitly mark the container with "Hazardous Waste - Halogenated Organics (Contains F, Cl)" and "Corrosive".

  • Verification: Inspect the seal integrity and ensure the exterior of the container is free of chemical dust before transferring it to the main accumulation area.

Protocol B: Liquid Waste Disposal (Aqueous & Organic Solutions)
  • Aqueous Neutralization (Self-Validating Step): If the waste is an aqueous solution, slowly add a mild base (e.g., 1M Sodium Bicarbonate) under continuous stirring.

    • Verification: Monitor the pH until it stabilizes between 6.0 and 8.0.

    • Causality: Neutralizing the acidic HCl salt prevents the degradation of transport containers and mitigates dangerous gas-evolving reactions during transit.

  • Solvent Segregation: For organic solutions (e.g., reaction filtrates), pour the mixture into a designated "Halogenated Solvent Waste" carboy. Never mix with non-halogenated solvents.

  • Secondary Containment: Place the primary liquid waste carboy inside a secondary containment tray capable of holding 110% of the primary container's volume to safeguard against catastrophic primary failure.

Protocol C: Spill Response & Decontamination
  • PPE & Isolation: Immediately don safety goggles, nitrile gloves, and an N95/P100 particulate respirator. Isolate the spill area to prevent foot traffic.

  • Dust Suppression: Lightly mist the spilled powder with water using a spray bottle.

    • Causality: Dry sweeping generates fugitive dust, creating an inhalation hazard and spreading contamination through the HVAC system.

  • Mechanical Collection: Use a non-sparking scoop to collect the moistened powder and transfer it to a solid hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a dilute alkaline detergent solution (e.g., 1% sodium carbonate) to neutralize residual hydrochloride salts. Collect all wash water as liquid hazardous waste.

    • Verification: Test the pH of the final water rinse on the surface; a neutral pH confirms complete decontamination.

Waste Segregation & Logistics Matrix

Proper segregation at the bench level is the most critical logistical step in laboratory safety.

Table 2: Waste Segregation Matrix

Waste Stream TypePrimary Container MaterialSegregation RuleVerification Step
Solid Chemical Waste HDPE (High-Density Polyethylene)Isolate from strong oxidizers and strong bases.Visually inspect container for bulging or degradation.
Aqueous Solutions PTFE or HDPESegregate from heavy metals and cyanides.Test pH to ensure it is within 6.0-8.0 before final sealing.
Organic Filtrates Glass or HDPEMust go into "Halogenated Solvents" stream.Verify halogen content >1% to route to correct incinerator.

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride waste from the laboratory bench to final environmental release.

WasteDisposal Start 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Filtrates) Start->Liquid Container1 Halogenated Solid Waste Container Solid->Container1 Container2 Halogenated Solvent Waste Container Liquid->Container2 Incineration High-Temp Incineration (>1100°C, 2s residence) Container1->Incineration Container2->Incineration Scrubber Alkaline Scrubber (Neutralizes HCl, HF) Incineration->Scrubber Toxic Off-gas SafeRelease Safe Environmental Release (Salts/H2O) Scrubber->SafeRelease Neutralized

Fig 1: Disposal workflow and thermal destruction mechanism for halogenated organic waste.

References

  • BLDpharm. "1341063-89-5 | Ethyl 3-amino-2-chloro-4,5 ... - BLDpharm".
  • Chemspace. "3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride - C7H5Cl2F2NO2 | CSSS00102953138".
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
  • Kason Corporation. "Management of Wastewater Solids".

Sources

Handling

Personal protective equipment for handling 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride

Handling complex halogenated aromatic salts requires moving beyond basic safety data sheets to understand the physicochemical mechanisms that drive exposure risks. 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling complex halogenated aromatic salts requires moving beyond basic safety data sheets to understand the physicochemical mechanisms that drive exposure risks. 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride (MW: 244 Da) is a highly specialized intermediate used in drug development and advanced materials. Because it combines an acidic hydrochloride salt, a lipophilic halogenated aromatic ring, and a potentially sensitizing amine group, it demands a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.

As a Senior Application Scientist, I have structured this guide to provide researchers with a self-validating, mechanistic framework for handling this compound safely.

Physicochemical Hazard Profile: The Causality of Risk

To select the correct PPE and engineering controls, we must first understand why this specific molecule is hazardous:

  • The Hydrochloride Salt (Corrosivity): In its dry crystalline form, the compound is stable. However, upon contact with ambient moisture, sweat, or ocular mucosa, the salt dissociates, releasing localized hydrochloric acid. This causes an immediate, severe drop in pH, leading to rapid protein denaturation and acid burns.

  • Halogenated Lipophilicity (Penetration): The addition of chlorine and fluorine atoms to the benzoic acid backbone increases the molecule's lipophilicity (LogP ~1.69) 1. If the powder is dissolved in organic solvents (e.g., DMSO or DMF) for biological assays, the solvent acts as a carrier, dragging the toxic halogenated compound directly through the lipid bilayer of unprotected skin.

  • The Aromatic Amine (Sensitization): Aromatic amines are notorious for interacting with biological macromolecules. They can act as haptens, triggering immune sensitization, respiratory irritation, or allergic contact dermatitis upon repeated exposure.

Causality-Driven PPE Selection

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The table below summarizes the required PPE and the quantitative/mechanistic rationale for each selection, aligning with OSHA and standard prudent laboratory practices 2.

Protection CategoryRecommended PPEQuantitative/Material SpecMechanistic Rationale
Hand Protection Nitrile or Neoprene GlovesMinimum 0.11 mm thickness; double-gloving recommended for solvent work.Provides a robust barrier against both the acidic HCl salt (corrosive) and standard organic solvents used for dissolution (lipophilic carriers).
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166 compliant (tight-fitting).Prevents ocular exposure to aerosolized acidic dust. Standard safety glasses with side shields cannot stop airborne particulate settling.
Respiratory Fume Hood (Primary) or N95/P100 RespiratorFace velocity of 80–120 fpm. NIOSH-approved respirator if outside hood.Prevents inhalation of the fine crystalline dust, which acts as a respiratory sensitizer and acidic irritant in the lungs.
Body Protection Flame-Resistant Lab Coat100% Cotton or Nomex (Avoid synthetic blends).Synthetic fibers generate static electricity. Hydrochloride salts are highly prone to static cling, which can cause the powder to aerosolize during transfer.

Operational Plan: Step-by-Step Handling Methodology

To ensure absolute safety, every protocol must be a self-validating system where the completion of one step guarantees the safety of the next.

Phase 1: Pre-Operational Setup & Engineering Controls
  • Verify Containment: Ensure the laboratory chemical hood is operating with a face velocity between 80 and 120 feet per minute (fpm) 3.

  • Clear the Workspace: Remove all incompatible chemicals, particularly strong bases and oxidizing agents, which could react violently with the acidic amine salt.

  • Establish a "Hot Zone": Keep all handling of the dry powder at least 6 inches inside the hood sash to prevent turbulent air from blowing particulates into the operator's breathing zone.

Phase 2: Weighing and Transfer (Self-Validating Protocol)
  • Mitigate Static Charge: Use an anti-static device (e.g., a Zerostat gun) on your weighing boat or paper. Causality: Hydrochloride salts accumulate static charge easily; discharging the static prevents the powder from "jumping" and bypassing primary containment.

  • Transfer: Use a grounded stainless-steel spatula to transfer the chemical.

  • Seal and Validate: Transfer the weighed powder into your reaction vial and seal it before removing it from the fume hood.

  • Validation Step: Wipe the exterior of the sealed vial with a slightly damp pH indicator strip. A neutral pH reading confirms that no microscopic acidic dust remains on the exterior of the vial, validating that it is safe to transport across the lab.

Phase 3: Dissolution
  • If dissolving in organic solvents (DMSO, DMF, Methanol), inject the solvent through a septum into the sealed vial whenever possible.

  • Caution: Once dissolved, the compound's ability to penetrate standard nitrile gloves increases exponentially. Immediately swap contaminated gloves if a solvent splash occurs.

Workflow Visualization

The following diagram maps the critical path for handling and mitigating exposure to halogenated benzoic acid derivatives.

HandlingWorkflow A Hazard Assessment (Review SDS & LogP) B Engineering Controls (Fume Hood 80-120 fpm) A->B Step 1 C PPE Donning (Nitrile, Goggles, Cotton Coat) B->C Step 2 D Chemical Handling (Anti-static Weighing) C->D Step 3 E Decontamination (Bicarbonate Wash) D->E Step 4 F Halogenated Waste Segregation D->F Step 5 E->F Effluent

Caption: Workflow for safe handling and disposal of halogenated benzoic acid derivatives.

Spill Response & Decontamination

In the event of a benchtop spill inside the fume hood, standard dry sweeping is strictly prohibited, as it will aerosolize the acidic dust.

  • Neutralization: Cover the spilled powder with absorbent pads slightly dampened with a 5% sodium bicarbonate ( NaHCO3​ ) solution.

  • Mechanistic Action: The bicarbonate reacts with the dissociated hydrochloride salt ( HCl+NaHCO3​→NaCl+H2​O+CO2​ ), safely neutralizing the corrosive hazard while preventing dust formation.

  • Cleanup: Once bubbling ceases, carefully wipe up the slurry. Wash the surface secondary with soap and water to remove residual fluorinated organics.

  • Doffing: Remove gloves using the standard "beak method" (turning them inside out) to ensure the lipophilic contaminants do not touch your bare skin. Wash hands immediately 3.

Disposal Plan

Proper disposal is critical not just for regulatory compliance, but for environmental integrity.

  • Waste Segregation: All waste containing 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride must be strictly segregated into "Halogenated Organic Waste" containers.

  • Causality of Segregation: Halogenated compounds must never be mixed with non-halogenated solvent waste. During commercial waste processing, halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers. If incinerated improperly (e.g., in a non-halogenated waste stream), the chlorine and fluorine atoms can recombine with organic matter to form highly toxic, environmentally persistent dioxins and furans 2.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed, labeled solid hazardous waste bin, explicitly marked "Contains Halogenated Aromatics."

References

  • Title: 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride - C7H5Cl2F2NO2 Source: Chemspace URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: [Link]

Sources

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